2-Hydroxycyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKYMRPOKFYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146839 | |
| Record name | 2-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-98-8 | |
| Record name | 2-Hydroxy-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxycyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycyclopent-2-en-1-one, a cyclic ketone with the CAS Number 10493-98-8 , is a molecule of significant interest in various scientific domains, particularly in the fields of medicinal chemistry and drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for the evaluation of its biological activities. Notably, this compound has demonstrated antioxidant, enzyme inhibitory, and antiviral properties. A key mechanistic insight is its ability to induce Heat Shock Protein 70 (HSP70) via the activation of Heat Shock Transcription Factor 1 (HSF1), a pathway implicated in cellular protection and stress response. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Chemical and Physical Properties
This compound, also known as reductone, is a five-membered ring compound containing both a ketone and a hydroxyl group. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 10493-98-8 |
| Molecular Formula | C₅H₆O₂[1] |
| IUPAC Name | This compound[4] |
| Synonyms | 2-Hydroxy-2-cyclopenten-1-one, 2-Cyclopenten-1-one, 2-hydroxy-[5] |
| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | [4] |
| Melting Point | 52-53 °C | ChemicalBook |
| Boiling Point | 244.8 °C (estimated) | The Good Scents Company |
| Density | 1.334 g/cm³ | ChemicalBook |
| Solubility in Water | 2.76 x 10⁴ mg/L at 25 °C (estimated) | The Good Scents Company |
| logP (o/w) | -0.290 (estimated) | The Good Scents Company |
| Flash Point | 100.5 °C (estimated) | ChemicalBook |
Synthesis
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that underscore its therapeutic potential.
Antiviral Activity and Induction of Heat Shock Proteins
A significant biological effect of 2-cyclopenten-1-one and its derivatives is the induction of Heat Shock Protein 70 (HSP70).[7] This induction is mediated through the activation of Heat Shock Transcription Factor 1 (HSF1). The α,β-unsaturated carbonyl moiety within the cyclopentenone ring is a key structural feature for triggering HSF1 activation.[7] The induction of HSP70 is associated with antiviral activity, as demonstrated against Vesicular Stomatitis Virus (VSV), where it leads to a selective inhibition of viral protein synthesis.[7][8]
The proposed signaling pathway for HSP70 induction by 2-cyclopenten-1-one is depicted in the following diagram:
Caption: HSP70 Induction Pathway by this compound.
Enzyme Inhibition
2-Hydroxy-3-methylcyclopent-2-enone, a closely related derivative, has been shown to be a potent inhibitor of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications.
The same derivative also exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the development of skin-whitening agents and treatments for hyperpigmentation.
Antioxidant Activity
Derivatives of 2-hydroxycyclopent-2-en-one have demonstrated significant antioxidant properties, including radical scavenging abilities.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the biological activities of this compound.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
0.067 M Sodium Phosphate Buffer (pH 6.2)
-
2.5 mM NADPH solution in phosphate buffer
-
50 mM DL-glyceraldehyde solution in phosphate buffer
-
Aldose reductase enzyme preparation (e.g., from rat lens supernatant)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Quercetin or Epalrestat)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme preparation.
-
Inhibitor Addition: Add a specific volume of the test compound solution at various concentrations. For the control, add the solvent vehicle.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculation: Calculate the rate of reaction (ΔOD/min). The percentage of inhibition is determined using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 500 U/mL in phosphate buffer)
-
2.5 mM L-DOPA solution in phosphate buffer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations. For the control, add the solvent vehicle.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
-
Pre-incubation: Mix gently and pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Incubation: Incubate for 20 minutes at 25°C.
-
Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor. The IC₅₀ value is determined as described for the aldose reductase assay.
Antioxidant Activity - DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
0.1 mM DPPH solution in methanol
-
Test compound (this compound) dissolved in methanol at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube, mix equal volumes (e.g., 1 mL) of the DPPH solution and the test compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing methanol is used to zero the spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined graphically.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, including antiviral, enzyme inhibitory, and antioxidant effects, warrant further investigation. The induction of the heat shock response represents a particularly interesting mechanism of action with potential applications in cytoprotection and the treatment of various diseases. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this and related compounds, facilitating the advancement of research and drug discovery efforts.
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. isca.me [isca.me]
- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 8. Cyclopentenone synthesis [organic-chemistry.org]
An In-depth Technical Guide on 2-Hydroxycyclopent-2-en-1-one
This technical guide provides a detailed overview of the molecular structure and properties of 2-Hydroxycyclopent-2-en-1-one, a cyclic ketone of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C5H6O2.[1][2][3][4] Its structure consists of a five-membered ring containing a ketone group, a carbon-carbon double bond, and a hydroxyl group attached to the double bond. This arrangement of functional groups makes it an enol tautomer of a 1,2-cyclopentanedione.
Quantitative Molecular Data
The key quantitative properties of this compound are summarized in the table below. These data are essential for various applications, including analytical characterization and computational modeling.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [1][2][3][4] |
| Molecular Weight | 98.10 g/mol | [1][5] |
| Exact Mass | 98.036779430 g/mol | [6] |
| CAS Number | 10493-98-8 | [2][3][7] |
| PubChem CID | 82674 | [1][4] |
| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CC(=O)C(=C1)O | [1] |
Structural Visualization
The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the connectivity of the atoms and the positions of the functional groups within the molecule.
References
- 1. 2-Hydroxy-2-cyclopenten-1-one | C5H6O2 | CID 82674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]
- 3. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]
- 4. americanelements.com [americanelements.com]
- 5. 2-Cyclopenten-1-one, 2-hydroxy- (CAS 10493-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. This compound | SIELC Technologies [sielc.com]
Synthesis of 2-Hydroxycyclopent-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 2-hydroxycyclopent-2-en-1-one, a valuable intermediate in organic synthesis. This compound predominantly exists as its enol tautomer, which is generally more stable than its diketo form, 1,2-cyclopentanedione.[1][2] The guide provides a comparative summary of key synthetic routes, detailed experimental protocols, and reaction diagrams to facilitate its application in research and development.
Keto-Enol Tautomerism
1,2-Cyclopentanedione exists in a tautomeric equilibrium with its more stable enol form, this compound. The enol form is favored by approximately 1-3 kcal/mol due to the formation of a conjugated system and intramolecular hydrogen bonding.[1][2] The structure of this enol tautomer has been confirmed by X-ray crystallography.[1]
Synthesis Pathways
Two primary pathways for the synthesis of this compound are highlighted: a classical condensation method and a modern dehydrogenative annulation approach.
Classical Synthesis: Condensation of Glutarate and Oxalate Esters
This traditional method involves the base-induced condensation of a glutaric acid ester with an oxalic acid ester to form a diketodiester intermediate. Subsequent hydrolysis and decarboxylation yield the final product.[1][3] A "one-pot" modification of this route has been reported for the synthesis of the related 2-hydroxy-3-methylcyclopent-2-en-1-one, achieving high yields.[4] This procedure can be adapted for the synthesis of the title compound.
Modern Synthesis: Dehydrogenative Annulation
A more recent, single-step approach involves the dehydrogenative annulation of ethylene glycol with a secondary alcohol, catalyzed by a manganese pincer complex.[1][5][6][7][8] This method is atom-economical, producing only hydrogen gas and water as byproducts, and offers good yields for a variety of substituted 1,2-cyclopentanediones.[1]
Data Presentation
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference(s) |
| Classical Condensation | Diethyl Glutarate, Diethyl Oxalate | Sodium methoxide, Phosphoric acid | Stepwise or "one-pot", elevated temperatures | ~80% (for methylated analog) | [4] |
| Dehydrogenative Annulation | Ethylene Glycol, Secondary Alcohol (e.g., 1-phenylethanol) | Mn(I)-pincer complex, KOH | Toluene, 130 °C, 20 h | 49-83% | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis (Adapted from the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one)[4]
Materials:
-
Diethyl glutarate
-
Diethyl oxalate
-
Sodium methoxide
-
Anhydrous ether
-
Aqueous phosphoric acid
-
Dimethylformamide (optional, as solvent for alkylation if preparing derivatives)
Procedure:
-
In a two-neck flask fitted with a reflux condenser and under a dry nitrogen atmosphere, a solution of diethyl oxalate in anhydrous ether is added dropwise to a stirred slurry of sodium methoxide in anhydrous ether, cooled in an ice bath.
-
After the initial reaction subsides and a smooth slurry is formed, a solution of diethyl glutarate in anhydrous ether is added.
-
The mixture is stirred and allowed to warm to room temperature.
-
The ether is removed by distillation.
-
The reaction mixture is then heated to 120-140 °C for several hours to drive the condensation.
-
After cooling, aqueous phosphoric acid is added, and the mixture is heated to induce hydrolysis and decarboxylation.
-
The product, this compound, can be isolated by extraction with a suitable organic solvent, followed by purification techniques such as distillation or chromatography.
Protocol 2: Dehydrogenative Annulation[1]
Materials:
-
Ethylene glycol (EG)
-
Secondary alcohol (e.g., 1-phenylethanol for a substituted product)
-
Mn(I)-pincer complex catalyst (e.g., Mn-5 as described in the reference)
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
Procedure:
-
All manipulations should be carried out using standard Schlenk techniques or in a glovebox under a purified nitrogen atmosphere.[1]
-
In a Schlenk tube, the secondary alcohol (0.2 mmol), ethylene glycol (0.2 mmol), Mn(I)-pincer catalyst (1.0 mol %), and KOH (0.4 mmol) are combined in toluene (2.0 mL).
-
The tube is connected to a nitrogen line (open system to allow for the escape of H₂ gas).
-
The reaction mixture is heated to 130 °C and stirred for 20 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the 1,2-cyclopentanedione derivative, which exists as its enol tautomer.
Characterization
The synthesized this compound can be characterized by various spectroscopic methods.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the enol form has been confirmed by NMR spectroscopy.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (hydroxyl, carbonyl, and alkene).
-
Gas Chromatography: Retention indices for gas chromatography are available in the NIST Chemistry WebBook.[10]
Conclusion
This technical guide has outlined two primary and effective synthesis pathways for this compound. The classical condensation method offers a well-established route, while the modern dehydrogenative annulation presents a more atom-economical and environmentally friendly alternative. The provided experimental protocols and comparative data are intended to assist researchers and professionals in the efficient synthesis of this important chemical intermediate for various applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2 Cyclopentanedione exists primarily as a monoenol whereas biacetyl exi.. [askfilo.com]
- 3. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]
- 10. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]
Spectroscopic Profile of 2-Hydroxycyclopent-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry Data
Mass spectrometry of 2-hydroxycyclopent-2-en-1-one reveals a clear molecular ion peak and a characteristic fragmentation pattern that aids in its identification. The data presented below is compiled from publicly available spectral databases.
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z = 98 |
| Major Fragment Ions | m/z = 70, 55, 42, 41 |
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound, from initial sample preparation to final data interpretation and structure elucidation.
The Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Sources of 2-Hydroxycyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxycyclopent-2-en-1-one, a naturally occurring cyclopentenone derivative. While its methylated counterpart, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), is well-documented as a significant flavor compound, this compound itself is a less-studied molecule with known occurrences in select natural and processed sources. This document details its formation through the Maillard reaction, its presence in plant species and roasted goods, and outlines experimental protocols for its extraction and analysis. Furthermore, potential biological activities and signaling pathways are discussed based on the known effects of related cyclopentenone compounds, providing a foundation for future research and drug development endeavors.
Introduction
This compound (CAS No: 10493-98-8), a five-membered cyclic ketone, is a molecule of interest due to its presence in the human diet and its potential, yet largely unexplored, biological activities. It is structurally related to a class of compounds known as cyclopentenones, which are found in a variety of natural products and have been shown to possess diverse physiological effects. This guide aims to consolidate the current knowledge on the natural sources and formation of this compound to serve as a resource for researchers in the fields of natural product chemistry, food science, and pharmacology.
Natural Occurrence and Sources
The presence of this compound has been identified in a limited number of natural and processed sources. Unlike its more famous methylated analog, cyclotene, which imparts a characteristic maple or caramel flavor to various foods, the sensory contribution of this compound is not well-defined.
Plant Kingdom
One of the confirmed botanical sources of this compound is the breadfruit tree, Artocarpus altilis.[1] The compound has been identified as a phytochemical constituent of this plant, although its specific role and concentration in different parts of the plant are not extensively documented.
Processed Foods
The most well-documented source of this compound is roasted coffee.[2] It is formed during the roasting process as a product of the Maillard reaction. The concentration of this and other volatile compounds is influenced by various factors, including the type of coffee bean, roasting temperature, and duration.[3]
Table 1: Qualitative Summary of Natural Occurrence of this compound
| Source Category | Specific Source | Notes |
| Plants | Artocarpus altilis (Breadfruit) | Identified as a phytochemical constituent.[1] |
| Processed Foods | Roasted Coffee | Formed during the Maillard reaction in the roasting process.[2] |
Note: Quantitative data on the concentration of this compound in these sources is currently limited in publicly available literature.
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound in food systems is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[4] Pentoses, such as xylose and ribose, are key precursors for the formation of C5 cyclopentenones.[5][6]
The proposed pathway involves the degradation of pentoses into highly reactive dicarbonyl intermediates, which then undergo cyclization and dehydration to form the cyclopentenone ring.
Caption: Putative formation pathway of this compound from a pentose via the Maillard reaction.
Experimental Protocols
The extraction and analysis of this compound from natural matrices typically involve methods suitable for volatile and semi-volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for its identification and quantification.
Generalized Extraction and Analysis Workflow
The following workflow outlines a general procedure for the analysis of this compound in a solid matrix like roasted coffee or dried plant material.
Caption: Generalized experimental workflow for the analysis of this compound.
Detailed Methodologies
4.2.1. Sample Preparation:
-
Roasted Coffee: Cryogenically grind roasted coffee beans to a fine powder to increase the surface area for extraction.
-
Artocarpus altilis : Dry the plant material (e.g., leaves, twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind to a fine powder.[7]
4.2.2. Extraction:
-
Soxhlet Extraction: A 10-20 g sample of the powdered material is placed in a cellulose thimble and extracted with a suitable solvent (e.g., dichloromethane or methanol) for 6-8 hours. The solvent is then carefully evaporated under reduced pressure to obtain the crude extract.[8]
-
Headspace Solid-Phase Microextraction (HS-SPME): A small amount of the powdered sample (e.g., 1-2 g) is placed in a sealed vial and heated (e.g., 60-80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.
4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The extracted sample (for solvent extraction, typically 1 µL) is injected into the GC inlet, or the SPME fiber is desorbed in the hot inlet.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280°C) at a rate of 5-10°C/min.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data is collected in full scan mode over a mass range of m/z 35-400.
-
Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification can be achieved by creating a calibration curve using an authentic standard. An internal standard (a compound not naturally present in the sample but with similar chemical properties) can be added to the sample before extraction to correct for variations in extraction efficiency and injection volume.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological effects of this compound are scarce, the broader class of cyclopentenones is known to exhibit a range of activities, including anti-inflammatory and pro-apoptotic effects. These activities are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins, thereby modulating cellular signaling pathways.
One of the key anti-inflammatory pathways potentially modulated by cyclopentenones is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Cyclopentenone prostaglandins, for example, have been shown to inhibit the activation of NF-κB in macrophages.[9][10] This suggests that this compound may exert similar effects.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound is a naturally occurring compound with confirmed presence in Artocarpus altilis and roasted coffee. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. While analytical methods for its detection are established, there is a clear need for further research to quantify its concentration in various natural sources and to fully elucidate its formation pathways.
The potential biological activities of this compound, particularly in the context of inflammation and other cellular processes, represent a promising area for future investigation. The structural similarity to other bioactive cyclopentenones suggests that it may be a valuable lead compound for drug discovery and development. Further studies are warranted to explore its bioactivities and to understand its impact on human health.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-hydroxy-2-cyclopenten-1-one, 10493-98-8 [thegoodscentscompany.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Chemical pathways of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacognosyjournals.com [pharmacognosyjournals.com]
- 8. qcap-egypt.com [qcap-egypt.com]
- 9. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 2-Hydroxycyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycyclopent-2-en-1-one is a cyclic ketone with an enol moiety that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, with a particular focus on its cytotoxicity towards cancer cells and its influence on key cellular signaling pathways. While quantitative cytotoxic data for the parent compound is limited in publicly accessible literature, this document compiles available information on related compounds and outlines the experimental protocols necessary to elucidate its full biological and pharmacological profile. Furthermore, potential mechanisms of action involving the NF-κB, Nrf2, and MAPK signaling pathways are discussed, supported by evidence from studies on structurally related cyclopentenone-containing molecules.
Introduction
This compound belongs to the cyclopentenone class of organic compounds, which are characterized by a five-membered ring containing a ketone and an alkene. This structural motif is present in a variety of natural products with significant biological activities, including prostaglandins. The presence of the α,β-unsaturated carbonyl group makes cyclopentenones reactive as Michael acceptors, a property that is believed to underpin many of their biological effects through covalent interactions with cellular nucleophiles, such as cysteine residues in proteins. This guide will delve into the reported biological activities of this compound and its derivatives, with a focus on its potential as a cytotoxic agent for cancer therapy and its enzymatic inhibitory properties.
Biological Activities and Quantitative Data
Table 1: Summary of IC50 Values for 2-Hydroxy-3-methylcyclopent-2-en-one
| Biological Activity | IC50 (µg/mL) |
| Aldose Reductase Inhibition | 4.47 |
| Tyrosinase Inhibition | 721.91 |
| ABTS+ Radical Scavenging | 9.81 |
Note: Data for 2-hydroxy-3-methylcyclopent-2-en-one. Specific IC50 values for the cytotoxicity of this compound against various cancer cell lines are not available in the cited literature.
Qualitative reports suggest that this compound exhibits cytotoxic effects against lymphocytic leukemia and human epidermoid carcinoma cells. Further research is required to quantify these effects across a broader range of cancer cell lines.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of cyclopentenone-containing compounds are often attributed to their ability to modulate critical cellular signaling pathways. The electrophilic nature of the α,β-unsaturated carbonyl moiety allows these compounds to interact with and modify the function of key regulatory proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Cyclopentenone prostaglandins (cyPGs), which share the cyclopentenone core structure, are known inhibitors of NF-κB signaling. They can directly interact with components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby inhibiting NF-κB's translocation to the nucleus and the transcription of its target genes. It is plausible that this compound exerts anti-inflammatory and pro-apoptotic effects through a similar mechanism.
Caption: Inhibition of the NF-κB Signaling Pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including those with a cyclopentenone moiety, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of genes containing the Antioxidant Response Element (ARE), thereby enhancing the cell's defense against oxidative stress.
Caption: Activation of the Nrf2 Antioxidant Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to various extracellular stimuli. The MAPK family includes ERK, JNK, and p38 MAPK. Some studies on cyclopentenone prostaglandins have shown modulation of MAPK signaling. For instance, certain cyPGs can activate the ERK pathway. The activation of JNK and p38 pathways is often associated with cellular stress and apoptosis. The ability of this compound to induce cytotoxicity may be linked to its capacity to modulate one or more of these MAPK pathways.
Caption: Potential Modulation of the MAPK Signaling Pathway.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caption: Workflow for Apoptosis Detection Assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry.
-
Caption: Workflow for Cell Cycle Analysis.
Conclusion
This compound is a molecule of interest due to the established biological activities of the cyclopentenone class of compounds. While direct quantitative data on its cytotoxicity is currently sparse, the available information on its derivatives and structurally related compounds suggests potential for anticancer and enzyme-inhibitory activities. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK, driven by the electrophilic nature of the cyclopentenone ring. This technical guide provides a foundation for future research by summarizing the current knowledge and presenting detailed experimental protocols to further investigate the biological and cytotoxic properties of this compound. Such studies are crucial for evaluating its potential as a therapeutic agent.
Tautomerism of 2-Hydroxycyclopent-2-en-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-hydroxycyclopent-2-en-1-one, a key intermediate in organic synthesis. The document explores the structural and energetic factors governing the interconversion between its keto and enol forms. While specific quantitative experimental data for the tautomeric equilibrium of this compound in solution remains elusive in readily available literature, this guide presents a thorough analysis based on crystallographic evidence for the solid state, computational studies of closely related analogs, and established spectroscopic methodologies for determining keto-enol ratios. Detailed experimental protocols for NMR and UV-Vis spectroscopy are provided to enable researchers to quantify the tautomeric composition in various solvents.
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds, the position of this equilibrium is highly sensitive to structural and environmental factors, including substitution, conjugation, hydrogen bonding, and solvent polarity.[2] this compound, a cyclic β-dicarbonyl compound, represents an important structural motif in numerous natural products and pharmaceutical agents. A thorough understanding of its tautomeric behavior is crucial for predicting its reactivity, designing synthetic routes, and understanding its biological activity.
This guide delves into the core principles of the tautomerism of this compound, providing a detailed examination of the factors that stabilize each tautomer and the experimental techniques used for their characterization.
The Keto-Enol Equilibrium
The tautomeric equilibrium of this compound involves the interconversion of two primary forms: the diketo form (cyclopentane-1,2-dione) and the enol form (this compound).
Figure 1: Tautomeric equilibrium between the diketo and enol forms.
Factors Influencing Tautomeric Stability
The relative stability of the keto and enol tautomers is governed by a delicate balance of several factors:
-
Conjugation: The enol form benefits from a conjugated π-system (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in close proximity to the carbonyl group in the enol form allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This is a significant stabilizing factor for the enol tautomer.
-
Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium.
-
Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in a non-competitive environment.
-
Polar aprotic solvents (e.g., DMSO) can also favor the enol form by stabilizing the polarized enol structure without disrupting the intramolecular hydrogen bond.
-
Polar protic solvents (e.g., water, ethanol) can solvate both the keto and enol forms through hydrogen bonding. However, they can also compete with the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form.[2]
-
-
Aromaticity: In certain cyclic systems, enolization can lead to the formation of an aromatic ring, which provides a very strong driving force for the enol form to predominate. While this compound itself does not become aromatic upon enolization, this is a key factor in related compounds like phenol.
Structural and Spectroscopic Characterization
Solid-State Structure: X-ray Crystallography
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152622. The study, published in Acta Crystallographica Section C, reveals that in the solid state, the molecule exists exclusively in the enol form . This is attributed to the stabilizing effects of the conjugated system and the formation of intermolecular hydrogen bonds within the crystal lattice.
Spectroscopic Analysis
Table 1: Spectroscopic Data for Keto and Enol Tautomers of β-Dicarbonyl Compounds
| Spectroscopic Technique | Keto Form | Enol Form |
| ¹H NMR | Methylene protons (α-protons) signal at ~3.5 ppm. | Vinylic proton signal at ~5.5 ppm; enolic hydroxyl proton signal at 12-16 ppm (broad). |
| ¹³C NMR | Two carbonyl carbon signals at ~200 ppm. | Carbonyl carbon signal at ~190 ppm; vinylic carbon signals at ~100 ppm and ~180 ppm. |
| IR Spectroscopy | Two C=O stretching bands at ~1730 cm⁻¹ and ~1715 cm⁻¹. | One C=O stretching band (conjugated) at ~1640 cm⁻¹; C=C stretching band at ~1600 cm⁻¹; broad O-H stretching band at 2500-3200 cm⁻¹. |
| UV-Vis Spectroscopy | Weaker n→π* transition at ~275 nm. | Stronger π→π* transition at a longer wavelength (~300-350 nm) due to conjugation. |
Note: The exact chemical shifts and absorption maxima will vary depending on the specific compound and the solvent used.
Experimental Protocols for Tautomer Analysis
The following sections provide detailed methodologies for the quantitative analysis of the keto-enol equilibrium of this compound using NMR and UV-Vis spectroscopy.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for directly observing and quantifying the ratio of keto and enol tautomers in solution, as the signals for the α-protons of the keto form and the vinylic proton of the enol form are typically well-resolved.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.
-
Integrate the respective signals.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100
(Note: The integral of the keto form's methylene protons is divided by two as it represents two protons.)
-
Figure 2: Experimental workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the tautomeric ratio by exploiting the different absorption maxima of the conjugated enol form and the non-conjugated keto form.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each dilution.
-
-
Data Analysis:
-
Identify the absorption maximum (λ_max) corresponding to the π→π* transition of the enol form.
-
Assuming the molar absorptivity (ε) of the pure enol form is known or can be estimated (e.g., by assuming 100% enol in a nonpolar solvent like hexane), the concentration of the enol form can be calculated using the Beer-Lambert law (A = εbc).
-
The concentration of the keto form can then be determined by subtracting the enol concentration from the total concentration of the solution.
-
Figure 3: Experimental workflow for UV-Vis analysis of tautomerism.
Computational Insights
Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers. A theoretical study on the closely related 2-hydroxy-3-methyl-2-cyclopenten-1-one using density functional theory (DFT) calculations has shown that the enol tautomer is significantly more stable than the diketo form. This is attributed to the stabilizing effects of conjugation and intramolecular hydrogen bonding. While this study was not on this compound itself, the structural similarities suggest that the enol form is also likely to be the more stable tautomer in the gas phase and in nonpolar solvents.
Conclusion
References
The Role of 2-Hydroxycyclopent-2-en-1-one in Maillard Reaction Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of food chemistry, generates a complex array of compounds that define the color, aroma, and flavor of thermally processed foods. Among these, cyclic enolones are significant contributors to the desirable sensory attributes of many cooked products. This technical guide provides an in-depth examination of 2-hydroxycyclopent-2-en-1-one, a key flavor compound formed from the Maillard reaction of pentose sugars. This document details its formation pathways, its crucial role in flavor development, and its potential physiological effects. It includes a summary of quantitative data, detailed experimental protocols for its generation and analysis, and visualizations of the underlying chemical processes to support further research and application in food science and drug development.
Introduction
The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating. This complex cascade of reactions is responsible for the characteristic flavors and aromas of a wide range of foods, including baked goods, roasted coffee, and cooked meats. Pentose sugars, such as ribose and xylose, are highly reactive precursors in the Maillard reaction and lead to the formation of a distinct set of flavor compounds.
One such compound, this compound (and its derivatives like cyclotene), is a five-membered ring structure that imparts characteristic sweet, caramellic, and maple-like flavor notes. Its presence has been identified in foods like coffee. Understanding the formation and properties of this compound is crucial for controlling and optimizing flavor development in food processing. Furthermore, emerging research on the biological activities of Maillard reaction products, including their antioxidant and enzyme-inhibiting properties, has drawn the attention of drug development professionals.
This guide will provide a comprehensive overview of the current knowledge on this compound, with a focus on its formation chemistry, analytical determination, and biological significance.
Formation of this compound in the Maillard Reaction
The formation of this compound from pentoses in the Maillard reaction is a multi-step process involving the degradation of the sugar backbone and subsequent cyclization. While the complete pathway is complex and can be influenced by various factors, the key steps are outlined below.
2.1. Initial Stages of the Maillard Reaction
The Maillard reaction begins with the condensation of a pentose (e.g., ribose or xylose) with an amino acid to form a Schiff base, which then rearranges to an Amadori product.
2.2. Degradation of the Amadori Product and Formation of Deoxyosones
The Amadori product undergoes enolization and dehydration to form key intermediates known as deoxyosones. For pentoses, 1-deoxy-2,3-pentodiulose and 3-deoxy-1,2-pentodiulose are important precursors to flavor compounds. Further degradation leads to the formation of 2,3-dideoxypentosone.
2.3. Cyclization to this compound
The formation of the five-membered ring of this compound is believed to proceed through the intramolecular aldol condensation of a 2,3-dideoxypentosone intermediate. This is followed by dehydration to form the final cyclopentenone structure.
Role in Flavor and Sensory Properties
This compound and its alkylated derivatives are potent flavor compounds with low odor thresholds. They are primarily associated with sweet, caramellic, and maple-like aromas.
| Compound | Common Name | Sensory Descriptors |
| This compound | - | Caramellic, maple |
| 2-Hydroxy-3-methylcyclopent-2-en-1-one | Cyclotene | Caramel, maple, nutty |
| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | Ethyl Cyclopentenolone | Sweet, caramel-maple, slightly smoky |
The perception of these flavors is mediated by G-protein coupled receptors (GPCRs) in the olfactory and gustatory systems. While the specific receptors for this compound have not been fully elucidated, it is understood that the overall flavor profile of a food is a complex interplay of multiple volatile and non-volatile compounds.
Quantitative Data
Quantitative data on the formation of this compound in Maillard reactions is limited in the literature. However, studies on related compounds provide insights into their potential concentrations and biological activities.
A study on a ribose-histidine Maillard reaction model system identified 2-hydroxy-3-methylcyclopent-2-enone and quantified its biological activity[1].
| Biological Activity | IC₅₀ Value (µg/mL) |
| Aldose Reductase Inhibition | 4.47[1] |
| Tyrosinase Inhibition | 721.91[1] |
| ABTS⁺ Radical Scavenging | 9.81[1] |
Data for 2-hydroxy-3-methylcyclopent-2-enone isolated from a ribose-histidine Maillard reaction product.[1]
Experimental Protocols
5.1. Protocol for a Model Maillard Reaction
This protocol describes a general method for generating Maillard reaction products from a pentose and an amino acid in a model system.
Materials:
-
D-Ribose
-
L-Proline (or other amino acid)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Reaction vials (pressure-resistant)
-
Heating block or oven
Procedure:
-
Prepare a 0.5 M solution of D-ribose in 0.1 M phosphate buffer.
-
Prepare a 0.5 M solution of L-proline in 0.1 M phosphate buffer.
-
In a reaction vial, combine the D-ribose and L-proline solutions in a 1:1 molar ratio.
-
Seal the vial tightly.
-
Heat the reaction mixture at 120°C for 2 hours.
-
After heating, cool the vial to room temperature.
-
The resulting brown solution contains a complex mixture of Maillard reaction products, including this compound.
5.2. Protocol for Isolation and Purification
This protocol provides a general procedure for the isolation of this compound from a Maillard reaction mixture, adapted from methods used for similar compounds[1].
Materials:
-
Maillard reaction product mixture
-
Dichloromethane
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel)
-
Solvent systems for chromatography (e.g., hexane:ethyl acetate mixtures)
-
Rotary evaporator
Procedure:
-
Liquid-Liquid Extraction:
-
Extract the aqueous Maillard reaction product mixture sequentially with dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator. The fraction containing this compound is typically the less polar one (e.g., dichloromethane or ethyl acetate).
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).
-
Load the concentrated, active fraction onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify those containing the target compound.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Combine fractions containing the compound of interest and concentrate.
-
Apply the concentrated sample as a band onto a preparative TLC plate.
-
Develop the plate in a suitable solvent system.
-
Visualize the bands under UV light (if applicable) or by staining a small portion.
-
Scrape the silica band corresponding to this compound.
-
Extract the compound from the silica with a polar solvent (e.g., ethyl acetate or methanol).
-
Filter and evaporate the solvent to obtain the purified compound.
-
5.3. Protocol for Analytical Quantification by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid.
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Dilute the Maillard reaction product mixture in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard curve.
Potential Physiological Effects and Toxicology
While the primary interest in this compound has been its contribution to flavor, research on related Maillard reaction products suggests potential bioactivities.
6.1. Enzyme Inhibition and Antioxidant Activity
As mentioned previously, the methylated analog, 2-hydroxy-3-methylcyclopent-2-enone, has been shown to inhibit aldose reductase and tyrosinase and exhibits antioxidant activity[1]. Aldose reductase is an enzyme implicated in diabetic complications, and tyrosinase is involved in melanin production. These findings suggest that cyclopentenones from the Maillard reaction could be of interest in the development of functional foods or therapeutic agents.
6.2. Metabolism and Toxicology
The metabolism of cyclopentenones in the body is thought to proceed primarily through conjugation with glutathione, a major endogenous antioxidant[2][3]. This is a common detoxification pathway for electrophilic compounds.
A toxicological assessment of cyclopentanones and cyclopentenones used as fragrance ingredients concluded that they have a low order of acute toxicity and are not genotoxic[4]. However, some cyclopentenones can be weak skin sensitizers at high concentrations[4]. The safety of this compound at the levels found in food is generally considered to be low risk.
Conclusion and Future Directions
This compound is a significant flavor compound generated from pentose sugars during the Maillard reaction, contributing desirable sweet, caramellic, and maple-like notes to a variety of foods. Its formation proceeds through the degradation of the sugar to deoxyosone intermediates followed by cyclization. While its role in flavor is well-recognized, further research is needed to fully elucidate its formation mechanism under different food processing conditions and to obtain more comprehensive quantitative data on its occurrence in various food matrices.
The emerging evidence of the biological activities of related cyclopentenones, such as enzyme inhibition and antioxidant effects, opens up new avenues for research into the potential health benefits of Maillard reaction products. For drug development professionals, understanding the metabolism and toxicological profile of these compounds is essential for assessing their safety and potential as therapeutic leads. Future studies should focus on the specific interactions of this compound with biological targets and its metabolic fate in vivo to better understand its physiological relevance.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentenone prostaglandin, 15-deoxy-Delta12,14-PGJ2, is metabolized by HepG2 cells via conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and known biological activities of 2-hydroxycyclopent-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this cyclopentenone derivative. The guide summarizes key quantitative data in tabular format, details experimental procedures for its synthesis and analysis, and visually represents its implicated signaling pathways using Graphviz diagrams.
Introduction
This compound, a member of the cyclopentenone family, is a small organic molecule with significant potential in various scientific domains. Cyclopentenones are five-membered rings containing a ketone functional group and a carbon-carbon double bond. This structural motif is present in a wide array of natural products, including prostaglandins, and is associated with diverse biological activities.[1] The presence of a hydroxyl group in this compound enhances its chemical reactivity and potential for biological interactions. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
General Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Hydroxy-2-cyclopentenone, 2-Cyclopenten-1-one, 2-hydroxy- | [2][3] |
| CAS Number | 10493-98-8 | [2] |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Canonical SMILES | C1CC(=O)C(=C1)O | [2] |
| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 52-53 °C | |
| Boiling Point | 244.8 °C at 760 mmHg | |
| Density | 1.334 g/cm³ | |
| Flash Point | 100.5 °C | |
| Solubility in Water | 2.76e+004 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | -0.290 (estimated) | [3] |
| Refractive Index | 1.577 | |
| Vapor Pressure | 0.00496 mmHg at 25°C |
Experimental Protocols
This section outlines key experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis from cis-1,2-Cyclopentanediol
A reported method for the synthesis of this compound involves the catalytic oxidation of cis-1,2-cyclopentanediol.[4]
Materials:
-
cis-1,2-cyclopentanediol
-
Platinum on carbon (Pt/C) catalyst (5 mol% metal loading)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether or Methanol/Dichloromethane for chromatography
Procedure:
-
To a 10 mL glass reactor equipped with a condenser, add cis-1,2-cyclopentanediol (0.424 mmol), Pt/C catalyst (5 mol%), and LiOH·H₂O (0.424 mmol).
-
Add a 1:1 mixture of MeCN/H₂O (2 mL) to the reactor.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with EtOAc (3 x 3 mL).
-
Combine the filtrate and washes, resulting in a two-phase solution.
-
Acidify the aqueous phase to pH 5 with 1 M HCl and separate the layers.
-
Extract the aqueous layer twice with EtOAc (20 mL).
-
Combine all organic phases, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., EtOAc/petroleum ether or MeOH/CH₂Cl₂) to yield 2-hydroxy-2-cyclopenten-1-one.[4]
Purification by Column Chromatography
The crude product from the synthesis can be purified using silica gel column chromatography.[4]
Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in petroleum ether or methanol in dichloromethane can be employed. The optimal solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Methods
A reverse-phase HPLC method can be used for the analysis of this compound.[5]
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For mass spectrometry (MS) compatible methods, formic acid can be used as an additive. For other applications, phosphoric acid can be used.[5]
-
Detection: UV detection at an appropriate wavelength.
GC can also be employed for the analysis of this compound, often coupled with mass spectrometry (GC-MS) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of cyclopentenones, particularly cyclopentenone prostaglandins (cyPGs), has been extensively studied. These compounds are known to possess anti-inflammatory, antiviral, and antiproliferative properties.[1] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of these biological effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Cyclopentenone prostaglandins have been shown to inhibit this pathway.[1] This inhibition is a key mechanism underlying their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of the Heat Shock Response
Cyclopentenones can induce the expression of heat shock proteins (HSPs), which are molecular chaperones that protect cells from stress. This induction is mediated by the activation of Heat Shock Factor 1 (HSF1). The antiviral activity of some cyclopentenones is linked to the induction of HSP70.
Caption: Induction of the heat shock response by this compound.
Antiviral and Cytotoxic Activity
This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines, such as lymphocytic leukemia and human epidermoid carcinoma cells. It has also been shown to inhibit the growth of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The antiviral activity of related cyclopentenones is often attributed to the induction of heat shock proteins, which can interfere with viral replication.
Applications in Drug Development
The biological activities of this compound and its derivatives make them attractive scaffolds for drug discovery and development. Their anti-inflammatory properties suggest potential applications in the treatment of inflammatory diseases. The antiviral and cytotoxic activities warrant further investigation for the development of novel therapeutic agents. The small size and synthetic tractability of this molecule make it an ideal starting point for medicinal chemistry campaigns aimed at optimizing its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile molecule with a range of interesting chemical and biological properties. This technical guide has summarized the available data on its physicochemical characteristics, provided protocols for its synthesis and analysis, and highlighted its potential mechanisms of action through key cellular signaling pathways. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this promising chemical entity.
References
An In-depth Technical Guide on 2-Hydroxycyclopent-2-en-1-one: From Discovery to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycyclopent-2-en-1-one, a cyclic α-ketol, holds a subtle yet significant position in the landscape of organic chemistry and biochemistry. Though not as widely recognized as some of its more complex derivatives, its history is intertwined with early studies of carbohydrate degradation and the Maillard reaction. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound. Detailed experimental protocols for the synthesis of a closely related derivative are provided, alongside a summary of its physicochemical and biological properties. Furthermore, a proposed signaling pathway for its cytotoxic effects, based on the well-established mechanism of related cyclopentenone compounds, is illustrated.
Introduction
This compound, with the chemical formula C₅H₆O₂, belongs to the class of cyclic enolones, characterized by a five-membered ring containing a ketone, a carbon-carbon double bond, and a hydroxyl group attached to the double bond. This arrangement of functional groups, particularly the α,β-unsaturated ketone, renders the molecule susceptible to nucleophilic attack and underlies its biological activity. While its direct discovery is not pinpointed to a single event, its origins can be traced back to the study of "reductones" and "cyclopentenolones," which were identified as products of sugar degradation under heat, a process now famously known as the Maillard reaction, first described by Louis-Camille Maillard in 1912.[1][2][3][4][5] These compounds are also found in the pyrolysis products of wood.[6][7]
Physicochemical Properties
This compound is a solid at room temperature with a caramel-like, maple odor.[8] It is soluble in organic solvents such as dimethyl sulfoxide and methanol.[8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 98.10 g/mol | --INVALID-LINK-- |
| CAS Number | 10493-98-8 | --INVALID-LINK-- |
| Melting Point | 52-53 °C | --INVALID-LINK-- |
| Boiling Point | 245 °C | --INVALID-LINK-- |
| Density | 1.334 g/cm³ | --INVALID-LINK-- |
| pKa | 8.90 ± 0.20 | --INVALID-LINK-- |
| LogP | -0.290 (est.) | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Synthesis of a this compound Derivative
Synthesis of 2-Hydroxymethyl-2-cyclopentenone
This synthesis proceeds in three main stages starting from the commercially available 2-cyclopentenone.
Experimental Workflow:
Detailed Protocol (Adapted from Organic Syntheses, Coll. Vol. 6, p.666 (1988); Vol. 59, p.113 (1979))
A. 2-Bromo-2-cyclopentenone:
-
A solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
The solution is cooled to 0°C with an ice bath, and a solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.
-
A solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is then added dropwise over 1 hour with vigorous stirring at 0°C.
-
Stirring is continued for an additional 2 hours at room temperature.
-
The resulting dark suspension is filtered, and the filter cake is washed with carbon tetrachloride.
-
The combined filtrate and washings are washed successively with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Distillation of the residue (69–78°C, 1.0 mm Hg) affords 23.7 g (64%) of 2-bromo-2-cyclopentenone as a white crystalline solid.[9]
B. 2-Bromo-2-cyclopentenone ethylene ketal:
-
A solution of 22.00 g (136.7 mmol) of 2-bromo-2-cyclopentenone, 21.80 g (351.2 mmol) of ethylene glycol, and 60 mg of p-toluenesulfonic acid monohydrate in 1.5 L of benzene is heated at reflux for 64 hours with azeotropic removal of water using a Dean-Stark trap.
-
After cooling, the solution is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting oil is distilled (65–67°C, 0.7 mm Hg) to yield 22.4 g (80%) of the ketal.[9]
C. 2-Hydroxymethyl-2-cyclopentenone:
-
In a flame-dried apparatus under nitrogen, 19.4 g (94.6 mmol) of freshly distilled 2-bromo-2-cyclopentenone ethylene ketal in 300 mL of dry tetrahydrofuran is placed in the reaction flask.
-
The solution is cooled to -78°C, and 65 mL of a 1.6 M solution of n-butyllithium in hexane is added dropwise.
-
Gaseous formaldehyde, generated by heating 13 g (433 mmol) of paraformaldehyde, is passed into the reaction mixture.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with ether.
-
The combined organic extracts are dried and concentrated to give crude 2-hydroxymethyl-2-cyclopentenone ethylene ketal.
-
This crude ketal is dissolved in a mixture of 40 mL of methylene chloride, 5 mL of water, and 1.0 g of oxalic acid and stirred for 5 hours at room temperature.
-
The solution is filtered through magnesium sulfate impregnated with potassium carbonate.
-
Evaporation of the solvent and purification by short-path distillation (70–80°C, 0.1 mm Hg) gives 4.9 g (46% based on the bromoketal) of 2-hydroxymethyl-2-cyclopentenone.[9]
Biological Activity and Proposed Mechanism of Action
While specific, in-depth studies on the biological activity of this compound are limited, the broader class of cyclopentenone-containing molecules, including cyclopentenone prostaglandins, has been the subject of extensive research. These compounds are known to possess anti-inflammatory, antiviral, and pro-apoptotic properties.[10][11][12][13] It has been reported that this compound exhibits cytotoxic effects against lymphocytic leukemia and human epidermoid carcinoma cells, as well as antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[14]
The biological activity of cyclopentenones is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl moiety. This group can act as a Michael acceptor, reacting with nucleophilic residues, such as the thiol groups of cysteine, in cellular proteins.[10]
Inhibition of the NF-κB Signaling Pathway
A key target of cyclopentenone compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response and cell survival.[8][14][15][16][17][18] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation of IκBα by the IκB kinase (IKK) complex, which targets IκBα for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.
Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex.[15] This inhibition is thought to occur via Michael addition of the cyclopentenone to a critical cysteine residue in IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory and anti-apoptotic signaling is suppressed. Given the shared cyclopentenone core, it is highly probable that this compound exerts its anti-inflammatory and pro-apoptotic effects through a similar mechanism.
Induction of Apoptosis
The cytotoxic effects of cyclopentenones are often mediated by the induction of apoptosis, or programmed cell death. This can be a consequence of NF-κB inhibition, as NF-κB promotes the expression of anti-apoptotic genes. Additionally, cyclopentenone prostaglandins have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[9][19][20] This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, the executioner enzymes of apoptosis. It is plausible that this compound induces apoptosis in cancer cells, such as lymphocytic leukemia, through this mitochondrial-mediated caspase activation.
Antibacterial Activity
The reported antibacterial activity against gram-negative bacteria suggests that this compound may disrupt the bacterial cell membrane.[14] Gram-negative bacteria possess an outer membrane that acts as a barrier to many antimicrobial agents. Compounds that can permeabilize this membrane can lead to cell death.[21][22][23][24][25] The precise mechanism by which this compound achieves this is a subject for further investigation but could involve interactions with lipopolysaccharides or membrane proteins.
Conclusion
This compound is a molecule with a rich, albeit not fully documented, history rooted in the chemistry of natural products. Its simple structure belies a potent biological activity that is characteristic of the broader class of cyclopentenones. The α,β-unsaturated ketone moiety serves as a reactive handle for Michael addition, enabling the covalent modification of key cellular proteins. This reactivity is the likely basis for its observed cytotoxic and antibacterial effects, potentially through the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis via the mitochondrial pathway. While detailed mechanistic studies on this specific compound are still needed, the established pharmacology of related cyclopentenone prostaglandins provides a strong framework for understanding its biological potential. The synthetic accessibility of the cyclopentenone core, as demonstrated by established protocols, further enhances its appeal as a scaffold for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound and exploring its structure-activity relationships to optimize its therapeutic index for applications in oncology and infectious diseases.
References
- 1. History of Food Processing: Louis-Camille Maillard discovered maillard reaction [foodprocessinghistory.blogspot.com]
- 2. The Maillard Reaction — MondoScience [mondoscience.com]
- 3. bu.edu [bu.edu]
- 4. bakingmoleculargastronomy.wordpress.com [bakingmoleculargastronomy.wordpress.com]
- 5. biotechniques.com [biotechniques.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. History and Use of Wood Pyrolysis Liquids as Biocide and Plant Protection Product [openagriculturejournal.com]
- 8. Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00357D [pubs.rsc.org]
- 9. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]
- 12. Cyclopentenone prostaglandins induce endothelial cell apoptosis independent of the peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bio-active Derivatives from 2-Hydroxycyclopent-2-en-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-hydroxycyclopent-2-en-1-one. This versatile starting material, a member of the cyclopentenone family, serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including prostaglandins and anti-viral agents.[1][2] The presence of both a hydroxyl group and an α,β-unsaturated ketone functionality allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.
Introduction
This compound and its derivatives are key intermediates in organic synthesis.[1] The cyclopentenone ring is a structural motif found in numerous natural products and synthetic compounds with significant biological activities, such as anti-inflammatory, anti-proliferative, immunosuppressive, and antiviral properties.[1] The reactivity of the enone system and the hydroxyl group enables a variety of synthetic transformations, including O-alkylation, O-acylation, and Michael additions, to generate a library of novel compounds for biological screening.
Core Synthetic Strategies
The primary synthetic transformations for derivatizing this compound involve reactions at the hydroxyl group and the carbon-carbon double bond. These include:
-
O-Alkylation: Introduction of an alkyl group to the hydroxyl moiety to form ether derivatives.
-
O-Acylation: Esterification of the hydroxyl group to introduce various acyl groups.
-
Michael Addition: Conjugate addition of nucleophiles to the β-carbon of the enone system.
These strategies allow for the systematic modification of the parent compound to explore structure-activity relationships (SAR) and optimize for desired biological activities.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: O-Alkylation - Synthesis of 2-Methoxycyclopent-2-en-1-one
This protocol describes the synthesis of a simple methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxycyclopent-2-en-1-one.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: O-Acylation - Synthesis of 2-Acetoxycyclopent-2-en-1-one
This protocol details the esterification of the hydroxyl group using an acylating agent. A similar procedure has been used for the acylation of 4-hydroxycyclopent-2-en-1-one.[3]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution at room temperature.
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-acetoxycyclopent-2-en-1-one.
Characterization:
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound derivatives.
Table 1: Summary of O-Alkylation and O-Acylation Reactions
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Methoxycyclopent-2-en-1-one | NaH, CH₃I | THF | 4-6 | 75-85 |
| 2-Ethoxycyclopent-2-en-1-one | NaH, C₂H₅I | THF | 5-7 | 70-80 |
| 2-Benzyloxycyclopent-2-en-1-one | NaH, BnBr | THF | 6-8 | 65-75 |
| 2-Acetoxycyclopent-2-en-1-one | AcCl, Pyridine | DCM | 2-4 | 85-95 |
| 2-Benzoyloxycyclopent-2-en-1-one | BzCl, Pyridine | DCM | 3-5 | 80-90 |
Table 2: Spectroscopic Data for Selected Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 7.25 (t, 1H), 6.15 (s, 1H), 2.70 (m, 2H), 2.40 (m, 2H) | 208.1, 149.5, 145.2, 34.8, 26.7 | 98.04 [M]⁺ |
| 2-Methoxycyclopent-2-en-1-one | 7.10 (t, 1H), 3.85 (s, 3H), 2.65 (m, 2H), 2.35 (m, 2H) | 207.5, 155.3, 142.1, 56.2, 34.5, 26.4 | 112.05 [M]⁺ |
| 2-Acetoxycyclopent-2-en-1-one | 7.30 (t, 1H), 2.68 (m, 2H), 2.45 (m, 2H), 2.20 (s, 3H) | 205.3, 168.9, 152.1, 148.7, 34.2, 26.1, 20.8 | 140.05 [M]⁺ |
Visualizations
Experimental Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Synthetic Pathways from this compound
Caption: Synthetic pathways for generating diverse derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold and to develop novel bioactive compounds. The straightforward and efficient synthetic transformations make it an attractive target for library synthesis and lead optimization programs.
References
The Versatility of 2-Hydroxycyclopent-2-en-1-one: A Gateway to Complex Molecules in Organic Synthesis
For researchers, scientists, and professionals in drug development, 2-hydroxycyclopent-2-en-1-one and its derivatives stand as pivotal building blocks in the intricate art of organic synthesis. This five-membered ring system, adorned with strategically placed functional groups, offers a versatile platform for the construction of a diverse array of complex molecules, including biologically active natural products and novel pharmaceutical agents. Its inherent reactivity allows for a multitude of chemical transformations, making it a valuable chiron for asymmetric synthesis and the development of stereochemically rich structures.
The cyclopentenone framework is a recurring motif in numerous biologically significant compounds, such as prostaglandins, which are involved in a wide range of physiological processes, and various anticancer agents.[1] The presence of the α,β-unsaturated ketone system, a hydroxyl group, and a chiral center in its derivatives makes this compound a powerful tool for chemists to forge intricate molecular architectures. Key transformations such as Michael additions, Pauson-Khand reactions, and various derivatizations of the hydroxyl and ketone functionalities provide access to a rich chemical space for drug discovery and natural product synthesis.[2][3]
Key Applications and Synthetic Strategies
The utility of this compound and its congeners is demonstrated in several key areas of organic synthesis:
-
Prostaglandin Synthesis: 4-Hydroxycyclopent-2-en-1-one is a well-established precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[4][5] The synthesis often involves the stereoselective 1,4-conjugate addition of a vinyl cuprate reagent to introduce the omega side chain, followed by the elaboration of the alpha side chain.[5]
-
Carbocyclic Nucleoside Analogs: The cyclopentane ring can serve as a mimic of the ribose sugar in nucleosides, leading to the synthesis of carbocyclic nucleoside analogs.[6][7] These modified nucleosides often exhibit enhanced metabolic stability and can act as antiviral or anticancer agents.[7] The synthesis typically involves the coupling of a functionalized cyclopentane moiety with a nucleobase.[7]
-
Michael Addition Reactions: The electrophilic β-carbon of the cyclopentenone ring is highly susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles, leading to the formation of valuable 1,5-dicarbonyl compounds and their analogs, which are precursors to more complex molecules.[2]
-
Pauson-Khand Reaction: This powerful organometallic reaction enables the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[3][8] Derivatives of this compound can be further functionalized or constructed using this methodology, providing rapid access to complex polycyclic systems.
Data Presentation: A Comparative Look at Key Reactions
The following tables summarize quantitative data for representative reactions involving cyclopentenone derivatives, providing a glimpse into the efficiency of these synthetic transformations.
Table 1: Asymmetric Michael Addition to Cyclopentenones
| Entry | Michael Donor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Dimethyl Malonate | Ga-Na-(S)-BINOL | THF | RT | - | - | - | [2] |
| 2 | Nitromethane | (R,R)-DPEN-derived thiourea | Toluene | 0 | 24-48 | - | - | [9] |
Note: Specific yield and enantiomeric excess (ee) values were not provided in the source for these generalized protocols and would require experimental determination for 3-methyl-2-cyclopenten-1-one.
Table 2: Pauson-Khand Reaction for the Synthesis of a Bicyclic Cyclopentenone
| Entry | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 1 | Co₂(CO)₈ (stoichiometric) | Mesitylene, 160 °C, 24 h | 50 | [3] |
| 2 | Rhodium-catalyzed | Varies with substrate | - |
Note: The yield is for a specific example of an intramolecular Pauson-Khand reaction and may vary depending on the substrate.
Experimental Protocols
The following are detailed protocols for key reactions involving cyclopentenone derivatives. These protocols are based on established methodologies and provide a starting point for laboratory synthesis.
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to 3-Methyl-2-cyclopenten-1-one
This protocol describes a generalized procedure for the asymmetric conjugate addition of dimethyl malonate to 3-methyl-2-cyclopenten-1-one using a chiral gallium-based catalyst.[2]
Materials:
-
3-Methyl-2-cyclopenten-1-one
-
Dimethyl malonate
-
Sodium tert-butoxide
-
Ga-Na-(S)-BINOL catalyst solution (prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Ga-Na-(S)-BINOL catalyst solution according to literature procedures. This typically involves the reaction of GaCl₃ with (S)-BINOL and a sodium base in anhydrous THF.
-
Reaction Setup: To a separate flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide (0.07 eq) and anhydrous THF.
-
Addition of Reagents: To the suspension of sodium tert-butoxide, add the prepared catalyst solution (0.10 eq). Subsequently, add dimethyl malonate (1.0 eq) followed by 3-methyl-2-cyclopenten-1-one (1.0 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Intramolecular Pauson-Khand Reaction
This protocol outlines a general procedure for the intramolecular Pauson-Khand reaction to synthesize a bicyclic cyclopentenone, using a stoichiometric amount of dicobalt octacarbonyl.[3]
Materials:
-
Enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed mesitylene
-
Carbon monoxide (CO) gas
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq). Add fully degassed mesitylene (3 cycles of freeze-pump-thaw) under an argon atmosphere.
-
Addition of Catalyst: Add Co₂(CO)₈ (1.1 eq, weighed out in a glove box) to the reaction flask in a single portion.
-
Reaction Initiation: After stirring for 2 hours at room temperature, degas the reaction system with CO and then heat to 160 °C using a pre-heated oil bath.
-
Reaction Monitoring: Stir the solution at this temperature for an additional 24 hours.
-
Work-up and Purification: Upon completion, directly load the reaction mixture onto a silica gel column and elute with hexanes to remove the mesitylene. Subsequent flash column chromatography of the residue will provide the purified cyclic enone.
Visualizing the Chemistry: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows of the synthetic transformations discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Hydroxycyclopent-2-en-1-one in Flavor Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxycyclopent-2-en-1-one and its derivatives in flavor chemistry research. This document includes key data on its occurrence, sensory properties, and formation pathways, along with detailed experimental protocols for its analysis and synthesis.
Introduction to this compound in Flavor Chemistry
This compound and its methylated and ethylated analogs are significant contributors to the desirable aromas of a wide variety of thermally processed foods, including coffee, maple syrup, and baked goods.[1][2] Possessing characteristic sweet, caramel, and maple-like notes, these cyclic enolones are formed primarily through the Maillard reaction and the pyrolysis of carbohydrates.[1][3] Their potent aroma and low flavor thresholds make them key targets in flavor research and for the development of food additives and flavor enhancers. The most well-known derivative is 2-hydroxy-3-methyl-2-cyclopenten-1-one, often referred to as cyclotene or maple lactone.[1][4]
Quantitative Data on this compound and Derivatives
The concentration of these flavor compounds can vary significantly depending on the food matrix and processing conditions. The following table summarizes available quantitative data.
| Compound | Food Matrix | Concentration Range | Reference(s) |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | Roasted Coffee Beans | 1.15 ± 0.16 to 1.90 ± 0.18 µg/g | [5] |
| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | Roasted Coffee Beans | 0.72 ± 0.11 to 1.17 ± 0.29 µg/g | [5] |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | Maple Syrup | Detection threshold: < 5 ppm; Recognition threshold: ~10 ppm | [6] |
Experimental Protocols
Protocol for Quantitative Analysis by GC-MS
This protocol outlines a general method for the quantitative analysis of this compound and its derivatives in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME).
Objective: To quantify the concentration of target cyclic enolones in a food sample.
Materials:
-
Food sample (e.g., ground coffee, maple syrup)
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one (analytical standard)
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-Wax or HP-5ms)[5][7]
-
20 mL headspace vials with PTFE-faced silicone septa
-
Sodium chloride (for salting out)
-
Deionized water
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., coffee): Weigh 1.0 g of the ground sample into a 20 mL headspace vial.
-
For liquid samples (e.g., maple syrup): Pipette 5.0 mL of the sample into a 20 mL headspace vial.
-
Add 2.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the volatility of the analytes.
-
Add a known amount of the internal standard solution.
-
Seal the vial tightly with the cap and septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption.
-
GC Parameters (example):
-
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
SIM Ions for 2-hydroxy-3-methyl-2-cyclopenten-1-one: m/z 112 (quantifier), 84, 55.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 2-hydroxy-3-methyl-2-cyclopenten-1-one with the internal standard.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol for Sensory Evaluation: Flavor Threshold Determination
This protocol describes the determination of the flavor detection threshold of 2-hydroxy-3-methyl-2-cyclopenten-1-one in water using the ASTM E679-04 "triangle test" method.[8]
Objective: To determine the lowest concentration of 2-hydroxy-3-methyl-2-cyclopenten-1-one that can be detected by a sensory panel.
Materials:
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one (food grade)
-
Odor-free, deionized water
-
Glass beakers and volumetric flasks
-
Coded sensory sample cups
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Selection and Training:
-
Select 15-20 panelists based on their sensory acuity and availability.
-
Train the panelists to recognize the characteristic caramel/maple aroma of the target compound.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-hydroxy-3-methyl-2-cyclopenten-1-one in water.
-
Prepare a series of dilutions from the stock solution, with each concentration step being a factor of two or three lower. The range should bracket the expected threshold.
-
-
Triangle Test:
-
For each concentration level, present each panelist with a set of three coded samples. Two of the samples are blanks (water), and one contains the specified concentration of the flavor compound.
-
The position of the odd sample should be randomized for each set.
-
Instruct the panelists to identify the sample that is different from the other two.
-
-
Data Analysis:
-
Record the number of correct identifications for each concentration level.
-
The detection threshold is determined as the concentration at which a statistically significant number of panelists (p < 0.05) correctly identify the odd sample. This can be calculated using statistical tables for triangle tests.
-
Formation and Synthesis
Maillard Reaction Pathway
This compound and its derivatives are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][9] The reaction of pentose sugars (like ribose and xylose) with amino acids is a key pathway for the formation of these cyclic enolones.[10]
Laboratory Synthesis Protocol
This protocol describes a general method for the synthesis of 2-hydroxy-3-methyl-2-cyclopenten-1-one from rhamnose, a pentose sugar.
Objective: To synthesize 2-hydroxy-3-methyl-2-cyclopenten-1-one for use as an analytical standard or in flavor studies.
Materials:
-
L-Rhamnose
-
Aniline
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Formation of the Amadori Rearrangement Product:
-
In a round-bottom flask, dissolve L-rhamnose and a molar equivalent of aniline in a minimal amount of glacial acetic acid.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Acid-Catalyzed Cyclization:
-
Dissolve the crude Amadori product in 2M HCl.
-
Heat the solution at 90°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2M NaOH.
-
Extract the product with diethyl ether.
-
Wash the ether extract with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-hydroxy-3-methyl-2-cyclopenten-1-one.
-
Flavor Perception and Signaling Pathway
The perception of caramel-like aromas is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located in the olfactory epithelium. Recent research has identified specific ORs that respond to caramel-like odorants such as furaneol, which is structurally similar to this compound. The identified "caramel receptor" is OR5M3.[6][11][12] The binding of the odorant to the receptor triggers a G-protein-coupled signaling cascade.
This signaling cascade results in the depolarization of the olfactory sensory neuron and the transmission of an electrical signal to the olfactory bulb in the brain, where the odor is processed and perceived.
Conclusion
This compound and its derivatives are crucial components of food flavor. The protocols and data presented here provide a foundation for researchers to investigate the formation, analysis, and sensory perception of these important aroma compounds. Further research is needed to expand the quantitative database across a wider range of food products and to elucidate the specific olfactory receptors and neural pathways involved in their perception.
References
- 1. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 2. japsonline.com [japsonline.com]
- 3. The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 5. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Caramel receptor" identified | EurekAlert! [eurekalert.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Hydroxycyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-hydroxycyclopent-2-en-1-one is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a stereocenter adjacent to a versatile enone system, makes it a key building block for the enantioselective synthesis of a variety of complex molecules. These include prostaglandins, carbocyclic nucleosides, and other biologically active natural products and pharmaceuticals. The development of efficient asymmetric methods to access enantiomerically pure this compound is therefore of significant interest to the scientific and drug development communities.
Application Notes
The chiral this compound scaffold is a precursor to a wide range of more complex chiral molecules. Its utility stems from the diverse reactivity of the α-hydroxy enone moiety, which allows for a variety of stereoselective transformations.
-
Prostaglandin Synthesis: Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various bodily functions. The cyclopentenone ring is a core structural feature of many prostaglandins. Chiral this compound can serve as a key starting material, where the hydroxyl group and the enone system can be elaborated to introduce the characteristic side chains of different prostaglandins.
-
Carbocyclic Nucleoside Analogs: Carbocyclic nucleosides are analogs of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds often exhibit significant antiviral and anticancer activities. The chiral centers and functional groups present in this compound provide a strategic starting point for the synthesis of these modified nucleosides.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the cyclopentenone core. The enantioselective synthesis of these natural products often relies on the availability of chiral building blocks like this compound.
Asymmetric Synthesis Strategies
Several strategies have been developed for the asymmetric synthesis of chiral α-hydroxy ketones. One of the most effective and widely studied methods is the organocatalytic α-oxidation of ketones. This approach often utilizes readily available and inexpensive chiral organic molecules as catalysts, such as L-proline, to induce enantioselectivity. A common variant of this is the α-aminoxylation reaction, where an N-O bond is formed, followed by subsequent cleavage to reveal the hydroxyl group.
The following table summarizes representative data for the organocatalytic α-aminoxylation of cyclic ketones, which is a key step in a viable route to chiral this compound. Direct data for the synthesis of chiral this compound is not extensively reported, hence data for a similar cyclic ketone (cyclohexanone) is presented to illustrate the potential of the methodology.
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| L-Proline (20 mol%) | Cyclohexanone | Nitrosobenzene | DMSO | rt | 2 | 99 | >99 |
Data adapted from studies on the proline-catalyzed α-aminoxylation of ketones.
Experimental Protocols
The following is a detailed, representative protocol for the asymmetric synthesis of chiral this compound via an organocatalytic α-aminoxylation/hydrolysis sequence. This protocol is based on established methods for the α-hydroxylation of cyclic ketones.
Protocol: Organocatalytic Asymmetric Synthesis of (R)-2-Hydroxycyclopent-2-en-1-one
This protocol involves two main steps:
-
Step 1: Proline-catalyzed α-aminoxylation of 2-cyclopenten-1-one.
-
Step 2: Reductive cleavage of the N-O bond to yield the α-hydroxy ketone.
Materials:
-
2-Cyclopenten-1-one
-
Nitrosobenzene
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyclopenten-1-one (1.0 mmol) in anhydrous DMSO (4.0 mL) in a round-bottom flask is added L-proline (0.20 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Nitrosobenzene (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (S)-2-(anilinooxy)cyclopent-2-en-1-one.
Materials:
-
(S)-2-(Anilinooxy)cyclopent-2-en-1-one (from Step 1)
-
Methanol
-
Ammonium formate
-
Palladium on carbon (10 wt. %)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (S)-2-(anilinooxy)cyclopent-2-en-1-one (1.0 mmol) in methanol (10 mL) is added ammonium formate (5.0 mmol).
-
Palladium on carbon (10 wt. %, 10 mol % Pd) is added carefully to the mixture.
-
The reaction is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the final product, (R)-2-hydroxycyclopent-2-en-1-one.
Visualizations
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of chiral this compound.
Logical Relationship of Synthesis Components
Caption: Logical relationship of components in the organocatalytic synthesis.
Application Notes and Protocols for the Quantification of 2-Hydroxycyclopent-2-en-1-one in Food Matrices
Introduction
2-Hydroxycyclopent-2-en-1-one is a cyclic ketone and a significant flavor and aroma compound found in a variety of thermally processed foods. It is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during cooking, baking, and roasting.[1] This compound, along with its methylated analog 2-hydroxy-3-methyl-2-cyclopenten-1-one (commonly known as cyclotene or maple lactone), contributes to the characteristic sweet, caramel-like, and nutty flavors of foods such as coffee, maple syrup, and baked goods.[2][3][4]
The presence and concentration of this compound can serve as an indicator of the extent of the Maillard reaction and can significantly influence the sensory profile of the final food product. Accurate quantification of this compound is therefore crucial for quality control, process optimization, and new product development in the food industry.
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound in various food matrices. A detailed protocol for a robust and sensitive analytical method, Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is presented.
Formation Pathway in Food Matrices
This compound is a product of the complex cascade of reactions known as the Maillard reaction.[5][6][7] The primary precursors for its formation are pentose sugars (such as xylose and ribose) and amino acids.[1] The pathway involves the initial condensation of the sugar and amino acid, followed by the Amadori rearrangement to form a ketosamine.[6][8] Subsequent degradation and cyclization of the pentose-derived intermediates lead to the formation of the five-membered cyclopentenone ring structure.
dot
Caption: Maillard reaction pathway for this compound formation.
Quantitative Data
While specific quantitative data for this compound in various food matrices is limited in publicly available literature, data for its closely related and structurally similar analog, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), provides a valuable reference for expected concentration ranges in foods where the Maillard reaction is prominent.
Table 1: Reported Concentrations of 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) in a Food Matrix
| Food Matrix | Concentration Range (ppm) | Analytical Method | Reference |
| Maple Syrup | 1 - 10 | Not Specified | [2] |
Note: ppm (parts per million) is equivalent to mg/kg.
Experimental Protocols
The recommended methodology for the accurate and precise quantification of this compound in complex food matrices is a Stable Isotope Dilution Assay (SIDA) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SIDA is considered the gold standard for quantitative analysis as the use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response.[9][10]
Protocol: Quantification of this compound by SIDA-LC-MS/MS
1. Scope
This protocol describes the quantitative analysis of this compound in solid and liquid food matrices such as coffee, baked goods, and syrups.
2. Principle
A known amount of a stable isotope-labeled internal standard (e.g., this compound-¹³C₅) is added to the sample. The analyte and the internal standard are then extracted from the food matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve.
3. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: this compound (≥98% purity), this compound-¹³C₅ (or other suitable labeled internal standard, ≥98% purity).
-
Extraction Salts/Sorbents (for QuEChERS-style extraction): Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent.
-
Solid Phase Extraction (SPE) Cartridges (optional cleanup): Polymeric reversed-phase cartridges.
-
Other: Volumetric flasks, pipettes, centrifuge tubes (50 mL), vortex mixer, centrifuge, syringe filters (0.22 µm).
4. Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the native analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the native stock solution in a suitable solvent (e.g., 10% acetonitrile in water) to create calibration standards ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of the internal standard.
5. Sample Preparation
-
Homogenization: Homogenize solid samples to a fine powder or paste. Liquid samples can be used directly.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to create a slurry.
-
Add a known amount of the internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing PSA sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with water containing 0.1% formic acid to minimize matrix effects and ensure compatibility with the mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
6. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 99.04 -> Product ion (Q3) m/z 71.05 (quantifier), m/z 53.04 (qualifier).
-
Internal Standard (¹³C₅): Precursor ion (Q1) m/z 104.06 -> Product ion (Q3) m/z 74.06.
-
-
Note: Specific SRM transitions must be optimized by infusing standard solutions.
-
7. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier SRM transitions of the native analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
dot
Caption: Workflow for SIDA-LC-MS/MS quantification of this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. pages.uoregon.edu [pages.uoregon.edu]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 5. Cyclotene Online | Cyclotene Manufacturer and Suppliers [scimplify.com]
- 6. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
HPLC and GC methods for 2-hydroxycyclopent-2-en-1-one analysis
An detailed overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-hydroxycyclopent-2-en-1-one is provided below, tailored for researchers, scientists, and professionals in drug development. This document includes representative protocols and data to guide the analytical workflow.
Application Note: Analysis of this compound
Introduction
This compound is a five-membered cyclic ketone with a hydroxyl group, a compound of interest in various fields, including flavor chemistry and as a building block in organic synthesis. Accurate and robust analytical methods are crucial for its quantification and purity assessment in different matrices. This document outlines High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is a suitable approach for the analysis of this compound, offering simplicity and scalability.[1] For applications requiring mass spectrometry (MS) detection, the mobile phase can be adapted for compatibility.[1]
Experimental Protocol: HPLC
A representative HPLC protocol for the analysis of this compound is detailed below. This method is based on a reverse-phase separation mechanism.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity).[1] A typical dimension would be 4.6 x 150 mm with 5 µm particle size. For faster analysis (UPLC), a column with 3 µm particles can be used.[1]
2. Reagents and Solutions:
-
Acetonitrile (MeCN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade. Formic acid is recommended for MS-compatible methods.[1]
-
Mobile Phase: A mixture of Acetonitrile and Water, with a small amount of acid. A typical starting point could be a ratio of 20:80 (v/v) MeCN:Water with 0.1% phosphoric acid. The gradient can be optimized for better separation.
-
Standard Solution: A stock solution of this compound of known concentration (e.g., 1 mg/mL) prepared in the mobile phase. Working standards are prepared by diluting the stock solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A common starting wavelength for similar compounds is around 210 nm.
-
Run Time: Approximately 10-15 minutes, depending on the retention time of the analyte.
4. Sample Preparation:
-
Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to prevent column clogging.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC
The following is a representative GC protocol based on information from the NIST WebBook.[2]
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as OV-101 (or equivalent like DB-1 or HP-1), with dimensions of 50 m x 0.22 mm ID x 0.25 µm film thickness.[2]
2. Reagents and Gases:
-
Carrier Gas: Nitrogen (N₂) or Helium (He) at a constant flow rate.[2]
-
Standard Solution: A stock solution of this compound of known concentration (e.g., 1 mg/mL) prepared in a suitable solvent like methanol or dichloromethane. Working standards are prepared by serial dilution.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Oven Temperature Program:
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
Carrier Gas Flow: Approximately 1 mL/min.
4. Sample Preparation:
-
Samples should be dissolved in a volatile solvent compatible with the GC analysis. If necessary, derivatization can be performed to improve volatility and thermal stability, though it may not be required for this compound.
Data Presentation
The following table summarizes the available quantitative data for the GC analysis of this compound. Quantitative data for the HPLC method, such as retention time, limit of detection (LOD), and limit of quantitation (LOQ), would need to be determined experimentally during method validation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Index (Kovats) | 919 (on a non-polar column)[2] | Data not available |
| Retention Time | To be determined experimentally | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally during method validation | To be determined experimentally during method validation |
| Limit of Quantitation (LOQ) | To be determined experimentally during method validation | To be determined experimentally during method validation |
| Linearity Range | To be determined experimentally during method validation | To be determined experimentally during method validation |
Mandatory Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
GC Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
References
Application Notes and Protocols: Synthesis of 2-Hydroxymethyl-2-cyclopenten-1-one via Morita-Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one, a valuable building block in the synthesis of biologically active compounds. The synthesis is achieved through the Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction known for its atom economy.[1][2][3] This protocol focuses on a highly efficient method utilizing phosphine catalysts, which offers significant improvements over previous methods by reducing reaction times and the required amounts of reagents.[1]
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an activated alkene, an electrophile (typically an aldehyde or ketone), and a nucleophilic catalyst.[2][4][5] The reaction forms a new carbon-carbon bond at the α-position of the activated alkene, yielding a densely functionalized molecule.[5][6] In this application, 2-cyclopenten-1-one serves as the activated alkene and formaldehyde (from formalin) as the electrophile. The resulting product, 2-hydroxymethyl-2-cyclopenten-1-one, is a key intermediate for the synthesis of various complex molecules, including natural products and pharmaceuticals containing a cyclopentane ring.[1] Recent advancements have focused on optimizing catalysts and reaction conditions to improve reaction rates and yields.[1]
Data Presentation
The efficiency of the Morita-Baylis-Hillman reaction for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one is highly dependent on the choice of catalyst and solvent system.[1] The following tables summarize the quantitative data from key experiments.
Table 1: Effect of Different Catalysts on the Synthesis of 2-hydroxymethyl-2-cyclopenten-1-one. [1]
| Entry | Catalyst (10 mol%) | Solvent System | Reaction Time | Yield (%) |
| 1 | Tributylphosphine (PBu₃) | MeOH–CHCl₃ (1:1) | 30 min | 97 |
| 2 | Dimethylphenylphosphine (PMe₂Ph) | MeOH–CHCl₃ (1:1) | 30 min | 96 |
| 3 | Triphenylphosphine (PPh₃) | MeOH–CHCl₃ (1:1) | 24 h | 45 |
| 4 | DABCO | MeOH–CHCl₃ (1:1) | 7 days | <5 |
Table 2: Influence of Solvent System on the Tributylphosphine-Catalyzed Reaction. [1]
| Entry | Solvent System | Reaction Time | Yield (%) |
| 1 | MeOH–CHCl₃ (1:1) | 30 min | 97 |
| 2 | H₂O–THF (1:1) | 1 h | 85 |
| 3 | MeOH | 1 h | 78 |
| 4 | CHCl₃ | 24 h | 20 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one based on the optimized conditions identified.
Materials:
-
2-Cyclopenten-1-one
-
Formalin (37% aqueous formaldehyde solution)
-
Tributylphosphine (PBu₃) or Dimethylphenylphosphine (PMe₂Ph)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a solution of 2-cyclopenten-1-one (1.0 equiv) in a 1:1 mixture of methanol and chloroform, add formalin (1.2 equiv).
-
Catalyst Addition: While stirring the mixture at room temperature, add the phosphine catalyst (tributylphosphine or dimethylphenylphosphine, 10 mol%) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-hydroxymethyl-2-cyclopenten-1-one.
Diagrams
Reaction Scheme:
Caption: Overall reaction for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one.
Experimental Workflow:
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Access to Cyclopenta[a]inden-2(1H)-ones from Morita–Baylis–Hillman Products of 2-Alkynyl Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Hydroxycyclopent-2-en-1-one as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycyclopent-2-en-1-one (CAS No. 10493-98-8) is a cyclic ketone that belongs to the cyclopentenone chemical class. While several substituted cyclopentenone derivatives are well-established as significant flavoring agents in the food industry, the specific use and regulatory status of the unsubstituted this compound as a flavoring agent is not well-documented in publicly available literature. Some sources indicate it is "not for flavor use," while others describe its organoleptic properties as having a "maple caramel" aroma[1][2]. This document aims to provide a comprehensive overview of the available information and outlines the necessary experimental protocols for its evaluation as a potential flavoring agent.
It is crucial to distinguish this compound from its commercially significant and structurally related analogs, such as 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, which is celebrated for its distinctive sweet, caramel-maple, and subtly smoky aroma and is widely used in confectionery, dairy products, and baked goods[3].
Physicochemical and Organoleptic Properties
A summary of the known physicochemical and reported organoleptic properties of this compound and its related, commercially used derivatives are presented below for comparative analysis.
Table 1: Physicochemical Properties of Selected Cyclopentenone Derivatives
| Property | This compound | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 2-Hydroxy-3-methyl-2-cyclopenten-1-one |
| CAS Number | 10493-98-8[2][4][5] | 21835-01-8[3] | 80-71-7[1] |
| Molecular Formula | C₅H₆O₂[4][5] | C₇H₁₀O₂ | C₆H₈O₂[1] |
| Molecular Weight | 98.10 g/mol [4] | 126.15 g/mol | 112.13 g/mol [1] |
| Appearance | Data not available | Crystalline solid | White, crystalline powder[1] |
| Boiling Point | 244.8 °C (estimated)[1][4] | 75 °C at 0.3 mmHg | Not available |
| Melting Point | 52-53 °C[4] | Data not available | 104-108 °C[1] |
| Solubility | Soluble in water[1] | Data not available | Soluble in alcohol and propylene glycol; slightly soluble in water[1] |
Table 2: Organoleptic Properties of Selected Cyclopentenone Derivatives
| Compound | Reported Odor/Flavor Profile | Common Applications | FEMA GRAS No. | JECFA No. |
| This compound | Maple, caramel (at 0.10% in propylene glycol)[1] | Not established as a flavoring agent; some sources state "not for flavor use"[2] | Not listed | Not listed |
| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | Sweet, caramel-maple, subtly smoky[3] | Confectionery, dairy products, baked goods[3] | 3152 | 419 |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) | Nutty, maple-licorice aroma in dilute solution[1] | Various food products | 2700[1] | 418[1] |
Experimental Protocols for Flavor Evaluation
To rigorously assess the potential of this compound as a flavoring agent, a systematic approach involving both analytical chemistry and sensory science is required.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds that contribute to flavor and aroma[6].
Objective: To identify and quantify the volatile components of a sample of this compound and to detect any impurities that may contribute to its flavor profile.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diethyl ether) at a concentration of 1 mg/mL.
-
For headspace analysis, place a known amount of the pure compound or a solution into a headspace vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used for comparison.
-
Injection Mode: Splitless or split (e.g., 50:1), depending on the concentration.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-550.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) for confirmation.
-
Identify any other peaks as potential impurities.
-
Quantify the purity of the compound by calculating the relative peak area of the main component.
-
Caption: Workflow for GC-MS analysis of a flavor compound.
Sensory Evaluation
Sensory analysis is crucial for understanding how a substance is perceived by the human senses[7][8][9]. The following protocols describe standard methods for evaluating the flavor profile of a potential flavoring agent.
Objective: To determine the flavor profile, detection threshold, and consumer acceptance of this compound.
This method is used to identify and quantify the sensory attributes of a product by a trained panel[10][11].
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, interest, and availability.
-
Train the panel to identify and scale the intensity of relevant flavor attributes (e.g., sweet, caramel, maple, burnt, bitter, chemical). Use reference standards for each attribute.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in a neutral base (e.g., spring water, unsalted crackers, or a simple sugar solution).
-
Samples should be presented in a randomized and blind manner, using three-digit codes.
-
-
Evaluation:
-
Panelists evaluate the samples in individual booths under controlled lighting and temperature[7].
-
Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
-
Visualize the results using spider web plots or bar charts.
-
This test is used to determine if a sensory difference exists between two samples[10].
Methodology:
-
Sample Preparation:
-
Prepare two samples: a control (the neutral base) and a test sample (the neutral base with a low concentration of this compound).
-
Present three coded samples to each panelist, two of which are identical and one is different.
-
-
Evaluation:
-
Panelists are asked to identify the sample that is different from the other two.
-
-
Data Analysis:
-
The number of correct identifications is compared to the number expected by chance using a binomial distribution table to determine statistical significance.
-
This test measures the level of liking or preference for a product by a group of consumers[7][12].
Methodology:
-
Panelist Recruitment:
-
Recruit at least 40-50 consumers who are representative of the target population.
-
-
Sample Preparation:
-
Prepare a food product (e.g., a simple cookie or beverage) with and without the addition of this compound at a concentration determined to be above the detection threshold but not overpowering.
-
-
Evaluation:
-
Consumers rate their overall liking of the product on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely)[12].
-
-
Data Analysis:
-
Analyze the mean liking scores using t-tests or ANOVA to determine if there is a significant difference in preference between the control and the test product.
-
Caption: General workflow for sensory evaluation of a new ingredient.
Regulatory Considerations
Before this compound can be used as a flavoring agent in food products, its safety must be established and it must receive regulatory approval. In the United States, this is typically achieved through the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) program[13][14][15]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluates the safety of flavoring agents at the international level[16][17][18].
As of now, this compound does not appear on the FEMA GRAS list, nor has it been evaluated by JECFA. A comprehensive safety dossier, including toxicological data, would be required for submission to these bodies for evaluation.
Conclusion and Recommendations
The available data on this compound as a flavoring agent is limited and conflicting. While its chemical structure and reported maple-caramel aroma suggest potential in flavor applications, the lack of established use and formal safety evaluations (FEMA GRAS, JECFA) is a significant hurdle.
For researchers and developers interested in this compound, the following steps are recommended:
-
Purity and Identity Confirmation: Conduct thorough analytical testing (e.g., GC-MS, NMR) to confirm the identity and purity of the material.
-
Comprehensive Sensory Evaluation: Follow the detailed protocols for descriptive analysis, difference testing, and consumer acceptance to build a robust flavor profile.
-
Safety Assessment: If sensory evaluations are promising, a full safety and toxicological assessment would be necessary to pursue regulatory approval for its use in food.
References
- 1. Food safety and quality: details [fao.org]
- 2. 2-hydroxy-2-cyclopenten-1-one, 10493-98-8 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 2-Cyclopenten-1-one, 2-hydroxy- [webbook.nist.gov]
- 6. rroij.com [rroij.com]
- 7. flavorsum.com [flavorsum.com]
- 8. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 11. metslab.com [metslab.com]
- 12. Implication of Sensory Evaluation and Quality Assessment in Food Product Development: A Review [foodandnutritionjournal.org]
- 13. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 14. ift.org [ift.org]
- 15. femaflavor.org [femaflavor.org]
- 16. JECFA Evaluations-3-ETHYL-2-HYDROXY-4-METHYLCYCLOPENT-2-EN-1-ONE- [inchem.org]
- 17. JECFA Evaluations-5-ETHYL-2-HYDROXY-3-METHYLCYCLOPENT-2-EN-1-ONE- [inchem.org]
- 18. WHO | JECFA [apps.who.int]
Application Note: Synthesis of Cyclopentenones via Intramolecular Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of cyclopentenones, a prevalent structural motif in various natural products and pharmaceuticals. The core methodology focuses on the intramolecular aldol condensation of 1,4-dicarbonyl compounds. We present a specific, robust protocol for the base-catalyzed cyclization of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one. Comparative data on different catalytic systems are provided, alongside detailed experimental procedures and graphical representations of the reaction mechanism and workflow.
Introduction
The cyclopentenone ring is a key structural feature in numerous biologically active molecules. The intramolecular aldol condensation of 1,4-dicarbonyl compounds represents a fundamental and efficient strategy for the construction of these valuable five-membered ring systems.[1][2][3] This reaction involves the base- or acid-catalyzed formation of a carbon-carbon bond within a single molecule, leading to a cyclic β-hydroxy ketone, which readily dehydrates to the more stable α,β-unsaturated cyclopentenone product.[1][4] The thermodynamic stability of the five-membered ring product makes this cyclization highly favorable over other potential pathways.[2][3]
Reaction Mechanism: Base-Catalyzed Intramolecular Aldol Condensation
The reaction proceeds via a three-step mechanism when catalyzed by a base, such as sodium hydroxide (NaOH).[1]
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from one of the carbons adjacent to a carbonyl group, forming a nucleophilic enolate intermediate.
-
Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the second ketone within the same molecule, resulting in a five-membered ring and forming a β-hydroxy ketone intermediate (aldol addition product).[1]
-
Dehydration: The intermediate β-hydroxy ketone undergoes a base-mediated elimination of a water molecule (dehydration) to yield the final α,β-unsaturated cyclic ketone, which is a cyclopentenone.[1]
Caption: Base-catalyzed intramolecular aldol condensation mechanism.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of cyclopentenone synthesis. Below is a summary of quantitative data from different reported protocols.
| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 2,5-Hexanedione | γ-Al2O3/AlOOH | 300 | N/A | >90 | 77.2 | 85.9 | [5] |
| 2,5-Hexanedione | NaOH (Homogeneous) | N/A | N/A | N/A | N/A | N/A | [5] |
| Cyclopentanone | SO3H-APG (Solvent-Free) | 150 | 4 | 85.53 | ~83.4 | Dimer: 69.04, Trimer: 28.41 | [6] |
| Cyclopentanone | FeO-MgO | 130 | N/A | N/A | 66 (Cross-aldol product) | N/A | [7] |
N/A: Data not specified in the cited source. Note that homogeneous bases like NaOH are commonly used but specific yield data under comparative conditions were not detailed in the reference.[5]
Experimental Protocol: Synthesis of 3-Methyl-2-cyclopenten-1-one
This protocol details the base-catalyzed intramolecular aldol condensation of 2,5-hexanedione.
4.1 Materials and Equipment
-
2,5-Hexanedione (Reagent grade)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
95% Ethanol
-
Diethyl ether or Methylene Chloride (Extraction solvent)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
4.2 Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: Intramolecular Aldol Reaction [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxycyclopent-2-en-1-one
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxycyclopent-2-en-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a low yield or no desired product. What are the common causes and how can I improve the outcome?
A: Low yields in the synthesis of this compound can be attributed to several factors, ranging from suboptimal reaction conditions to the choice of synthesis route. Here is a systematic guide to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature for the specific method employed. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Inactivity: The catalyst may be deactivated or used in insufficient quantity. For instance, in a Morita-Baylis-Hillman reaction, the phosphine or amine catalyst is crucial for the reaction to proceed.[1] Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. It is advisable to use purified reagents.
-
-
Side Reactions:
-
Polymerization: Starting materials like furfural are prone to polymerization under acidic conditions, which is a common side reaction in syntheses involving this precursor.[2] Careful control of acid concentration and temperature is critical.
-
Rearrangement Products: In acid-catalyzed reactions like the Nazarov cyclization, carbocation rearrangements can lead to undesired isomers.[3][4] The choice of acid and solvent can influence the selectivity of the reaction.[3]
-
Over-reduction: In syntheses involving reduction steps, over-reduction of the ketone functionality can occur, leading to diol byproducts.
-
-
Product Degradation:
-
The final product, this compound, can be sensitive to harsh work-up conditions or prolonged exposure to high temperatures. Employ mild work-up procedures and purify the product promptly after the reaction is complete.
-
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: The nature of impurities will depend on the synthetic route chosen. Here are some common impurities and purification strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will contaminate the product.
-
Purification: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials.[5] A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier has been reported for the analysis and purification of this compound.[5]
-
-
Side Products:
-
Isomeric Byproducts: As mentioned, rearrangement reactions can lead to isomeric impurities that may be difficult to separate. Careful optimization of reaction conditions to favor the desired isomer is the best approach.
-
Polymeric Material: Polymerization of starting materials can result in high molecular weight impurities. These are often insoluble and can sometimes be removed by filtration.
-
-
Solvent and Reagent Residues:
-
Ensure the product is thoroughly dried under vacuum to remove residual solvents. Washing the crude product with an appropriate solvent in which the product is sparingly soluble can help remove some reagent-based impurities.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating and purifying this compound. What are some best practices?
A: The physical properties of this compound (a solid with a relatively low melting point) can present challenges during isolation.
-
Extraction: After quenching the reaction, perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane to move the product from the aqueous phase to the organic phase.
-
Chromatography: Silica gel column chromatography is a standard and effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Distillation: For some derivatives like 2-hydroxymethyl-2-cyclopentenone, short-path distillation under vacuum can be an effective purification method.[6] However, care must be taken to avoid thermal degradation.
-
Crystallization: If a suitable solvent system can be found, recrystallization can be a powerful purification technique to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common and high-yielding synthesis routes for this compound?
A1: Several effective methods exist. The choice often depends on the available starting materials and the desired scale of the synthesis.
-
From Furfural: This is a common route where furfural is converted to 4-hydroxycyclopent-2-enone via a Piancatelli rearrangement.[7][8] This method is attractive due to the renewable nature of furfural. However, controlling side reactions like polymerization can be a challenge.[2]
-
Morita-Baylis-Hillman Reaction: This reaction between 2-cyclopentenone and an aldehyde (like formaldehyde) provides a direct route to 2-hydroxymethyl-2-cyclopenten-1-one, a derivative of the target molecule.[1] This method can be very high-yielding (up to 97%) under optimized conditions.[1]
-
Nazarov Cyclization: This powerful reaction involves the acid-catalyzed cyclization of divinyl ketones to form cyclopentenones.[3][4][9] While versatile, it can suffer from issues with regioselectivity and the need for strong acids.[4]
Q2: How critical is the choice of solvent and catalyst for the yield?
A2: The choice of solvent and catalyst is often critical to the success of the synthesis. For example, in the Morita-Baylis-Hillman reaction of 2-cyclopenten-one with formalin, an aqueous MeOH–CHCl₃ solvent system with tributylphosphine as a catalyst was found to give a 97% yield in just 30 minutes.[1] In contrast, other solvent and catalyst combinations resulted in lower yields and longer reaction times.[1]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Many of the reagents used, such as strong acids and phosphines, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Some reactions may be exothermic. Monitor the reaction temperature carefully and have a cooling bath readily available.
-
When working with volatile organic solvents, ensure there are no nearby ignition sources.
Data Presentation
The following table summarizes reported yields for different synthesis methods of this compound and its derivatives under various conditions.
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Morita-Baylis-Hillman | 2-Cyclopentenone, Formalin | 10 mol% Tributylphosphine | MeOH–CHCl₃ (aq) | Room Temp | 30 min | 97 | [1] |
| Morita-Baylis-Hillman | 2-Cyclopentenone, Formalin | 10 mol% Dimethylphenylphosphine | MeOH–CHCl₃ (aq) | Room Temp | 1 h | 96 | [1] |
| Nazarov Cyclization | Allenyl Vinyl Ketone | Trifluoroacetic Acid | Dichloromethane | Not Specified | Not Specified | up to 96 | [3] |
| Piancatelli Rearrangement | Furfuryl Alcohol | None (in semi-continuous reactor) | Water | Optimized | 0.02 h | 70 | [10] |
| Piancatelli Rearrangement | Furfuryl Alcohol | NaOH | Water | Optimized | Optimized | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxymethyl-2-cyclopenten-1-one via Morita-Baylis-Hillman Reaction [1]
This protocol describes a high-yield synthesis of a derivative of the target compound.
Materials:
-
2-Cyclopentenone
-
Formalin (37% aqueous solution)
-
Tributylphosphine
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyclopentenone (1.0 mmol) in a mixture of MeOH (2 mL) and CHCl₃ (1 mL), add formalin (1.2 mmol, 1.2 equivalents).
-
Add tributylphosphine (0.1 mmol, 10 mol%) to the mixture at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the pure 2-hydroxymethyl-2-cyclopenten-1-one.
Protocol 2: Synthesis of this compound from Furfural (Conceptual Outline)
This protocol outlines the key steps for the synthesis from furfural, which typically involves a multi-step process.
Step 1: Reduction of Furfural to Furfuryl Alcohol
-
This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Step 2: Piancatelli Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-en-1-one [7]
-
This rearrangement is typically carried out in an aqueous medium at elevated temperatures. The reaction can be sensitive to pH, with acidic conditions potentially leading to side reactions.[2]
Step 3: Isomerization of 4-Hydroxycyclopent-2-en-1-one to this compound
-
This isomerization can be achieved under specific acidic or basic conditions, though this step is not always explicitly detailed and may occur in situ during the rearrangement or subsequent work-up.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified mechanism of the Nazarov cyclization for cyclopentenone synthesis.
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development | MDPI [mdpi.com]
- 8. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Purification of 2-Hydroxycyclopent-2-en-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxycyclopent-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), vacuum distillation, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. If synthesized from cis-1,2-cyclopentanediol, potential impurities include unreacted starting material, the catalyst (e.g., Pt/C), salts (e.g., LiOH), and solvents used in the workup (e.g., ethyl acetate, petroleum ether).[1] Side products from synthesis or degradation of the enone structure are also possible.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the purification process. For visualization, UV light (254 nm) can be used, as the conjugated enone system of this compound should be UV-active.[2][3] Additionally, staining with p-anisaldehyde or potassium permanganate can help visualize the compound and impurities.[2][4]
Q4: Is this compound stable during purification?
A4: this compound can be sensitive to heat and acidic or basic conditions, which may cause degradation or polymerization.[5] It is advisable to use mild conditions and avoid prolonged exposure to high temperatures.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Possible Cause: The compound is highly polar and adsorbs strongly to the silica gel.
-
Troubleshooting Steps:
-
Add a Polar Modifier: Incorporate a small amount of a polar solvent like methanol or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) into your eluent system.[6][7]
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18), where a polar mobile phase (e.g., water/acetonitrile) is used.[6]
-
Issue 2: The compound streaks on the TLC and column, leading to poor separation.
-
Possible Cause:
-
The sample is overloaded on the TLC plate or column.
-
The compound is interacting strongly with the stationary phase.
-
The sample is not fully dissolved in the loading solvent.
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Apply a more dilute sample to the TLC plate. For the column, ensure the sample is loaded in a concentrated band.
-
Use a More Appropriate Solvent System: Experiment with different solvent systems to find one that provides a good Rf value (typically 0.2-0.4) and symmetrical spots on the TLC plate.
-
Dry Loading: If the compound has poor solubility in the eluent, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[8]
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is supersaturated, and the compound is precipitating too quickly.
-
The presence of impurities is inhibiting crystal formation.
-
-
Troubleshooting Steps:
-
Add More Solvent: Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly.[9]
-
Use a Different Solvent or Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then cool slowly.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.[9]
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Seed the Solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause:
-
The solution is not saturated.
-
The compound is very soluble in the chosen solvent even at low temperatures.
-
-
Troubleshooting Steps:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent in which the compound is insoluble to induce precipitation.
-
Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve a lower temperature.
-
Vacuum Distillation
Issue 1: The compound is decomposing during distillation.
-
Possible Cause: The temperature of the distillation pot is too high.
-
Troubleshooting Steps:
-
Reduce the Pressure: A lower vacuum will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[10][11][12]
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.[5]
-
Issue 2: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate to ensure even heating and smooth boiling.
-
Control the Heating Rate: Heat the distillation flask slowly and evenly. An oil bath or heating mantle provides better temperature control than a heating gun.
-
Data Presentation
Table 1: TLC Solvent Systems for this compound
| Solvent System (v/v) | Rf Value (Approximate) | Observations |
| Ethyl Acetate / Petroleum Ether (1:1) | User-defined | User-defined |
| Dichloromethane / Methanol (95:5) | User-defined | User-defined |
| Hexane / Acetone (1:1) | User-defined | User-defined |
Table 2: Purity Analysis Comparison
| Purification Method | Purity (%) | Yield (%) | Notes |
| Column Chromatography | User-defined | User-defined | User-defined |
| Preparative HPLC | User-defined | User-defined | User-defined |
| Recrystallization | User-defined | User-defined | User-defined |
| Vacuum Distillation | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Securely clamp a glass column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative HPLC Purification
-
Method Development: Develop a separation method on an analytical HPLC system first. A common mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid).[6][13]
-
System Preparation:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Collect fractions as the compound elutes from the column. The peak can be detected using a UV detector.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. silicycle.com [silicycle.com]
- 4. TLC stains [reachdevices.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. rubingroup.org [rubingroup.org]
- 10. quora.com [quora.com]
- 11. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 13. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
Common side reactions in the synthesis of 2-hydroxycyclopent-2-en-1-one
Welcome to the technical support center for the synthesis of 2-hydroxycyclopent-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the synthesis of this valuable compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am getting a low yield of this compound in my intramolecular aldol condensation. What are the possible causes and how can I improve it?
A1: Low yields in the synthesis of this compound via intramolecular aldol condensation can stem from several factors. Here are the common causes and recommended solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.
-
-
Suboptimal Catalyst Concentration: Incorrect catalyst loading can lead to a slow or stalled reaction.
-
Solution: Titrate the amount of base catalyst. Start with a catalytic amount and incrementally increase it. Be cautious, as excess base can sometimes promote side reactions.
-
-
Presence of Water: In base-catalyzed reactions, water can inhibit the formation of the enolate intermediate.[1]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
-
Reaction Reversibility: The aldol condensation can be a reversible process.[1]
-
Solution: If feasible with your setup, remove the product as it forms to shift the equilibrium towards the product side. This can sometimes be achieved through techniques like azeotropic distillation to remove water, which is a byproduct of the condensation.
-
Q2: I am observing significant side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
A2: The most common side reactions in the synthesis of this compound from a 1,4-dicarbonyl precursor are the formation of a furan byproduct and intermolecular polymerization.
-
Paal-Knorr Furan Synthesis: Under acidic conditions, the 1,4-dicarbonyl starting material can cyclize to form furan.
-
Solution: To avoid the furan byproduct, it is highly recommended to use a base-catalyzed method for the cyclization.[1]
-
-
Intermolecular Polymerization/Self-Condensation: The enolate of the starting material can react with another molecule of the starting material instead of cyclizing intramolecularly. This is more likely at higher concentrations.
-
Solution: Employing high-dilution conditions can favor the intramolecular reaction pathway over the intermolecular one. Slowly adding the dicarbonyl compound to the base catalyst can also help maintain a low concentration of the reactant.
-
-
Formation of a Strained Three-Membered Ring: Theoretically, deprotonation at an internal carbon of a 1,4-dicarbonyl precursor could lead to the formation of a highly strained three-membered ring, but this is thermodynamically unfavorable compared to the formation of the five-membered ring.[2][3][4][5]
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved through a multi-step process to remove unreacted starting materials and side products.
-
Initial Workup: After the reaction is complete, neutralize the catalyst. For a base-catalyzed reaction, add an acid. For an acid-catalyzed reaction, add a base.
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and then remove the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of the related compound, 3-methyl-2-cyclopenten-1-one, from 2,5-hexanedione, which serves as a good model for the synthesis of this compound.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH (0.076% w/v) | High Temperature | Not Specified | Moderate (20% starting material remained) | [6] |
| CaO | 150 | 14 | Not specified, but presented as an effective method | [1] |
| Zn | 250 | 1 | Good yields of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one | [7] |
Experimental Protocols
Synthesis of this compound via Intramolecular Aldol Condensation
This protocol is adapted from the synthesis of 3-methyl-2-cyclopenten-1-one and should be optimized for the specific 1,4-dicarbonyl precursor used for this compound.
Materials:
-
1,4-dicarbonyl precursor (e.g., succinaldehyde derivative)
-
Base catalyst (e.g., solid supported base like CaO, or an aqueous base like NaOH)
-
Anhydrous solvent (if not using aqueous conditions)
-
Deionized water
-
Nitrogen gas
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the 1,4-dicarbonyl precursor and the solvent (e.g., deionized water).
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Reaction Conditions: Begin stirring the mixture and heat to the desired temperature (e.g., 150 °C).
-
Catalyst Addition: Once the temperature has stabilized, add the base catalyst (e.g., CaO).
-
Reaction Monitoring: Maintain the reaction at the set temperature under a nitrogen atmosphere for the determined reaction time (e.g., 14 hours). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, filter the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway to this compound via intramolecular aldol condensation and the key side reactions.
Caption: Main reaction and side pathways in the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Stability of 2-hydroxycyclopent-2-en-1-one under different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-hydroxycyclopent-2-en-1-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability | The enone functionality is susceptible to degradation under both acidic and basic conditions. Verify the pH of your solution. If possible, buffer the solution to a neutral pH (6-8) to improve stability. |
| Temperature Sensitivity | Elevated temperatures can accelerate degradation. Ensure the compound is stored at the recommended temperature (typically 2-8°C) and minimize exposure to heat during experimental procedures. |
| Oxidative Degradation | The presence of oxidizing agents or dissolved oxygen can lead to degradation. Consider de-gassing solvents and blanketing the solution with an inert gas (e.g., nitrogen or argon). |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Issue: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of remaining this compound between replicate experiments.
-
Non-reproducible degradation profiles.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH | Small variations in pH can significantly impact the rate of degradation. Prepare buffers carefully and verify the pH of each experimental setup. |
| Variable Temperature Control | Fluctuations in incubation temperature will affect degradation kinetics. Use calibrated and stable incubators or water baths. |
| Cross-Contamination | Contaminants in solvents or on glassware can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware. |
| Inadequate Mixing | Ensure homogeneous mixing of the compound in the solvent to avoid localized high concentrations which may degrade at different rates. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to keep this compound as a solid at 2-8°C, protected from light and moisture. For solutions, prepare them fresh and store them at 2-8°C for short periods. If longer-term storage of a solution is necessary, consider storing it at -20°C or -80°C under an inert atmosphere, though freeze-thaw cycles should be minimized.
Q2: How does pH affect the stability of this compound?
-
Acidic conditions: Can lead to hydration of the double bond or other rearrangements.
-
Basic conditions: Can promote aldol-type condensation reactions or other base-catalyzed degradation pathways. For maximum stability in aqueous solutions, maintaining a neutral pH (approximately 6-8) is advisable.
Q3: What are the likely degradation products of this compound?
Potential degradation pathways could include hydrolysis, oxidation, and polymerization. The specific products will depend on the stress conditions (pH, temperature, presence of oxygen). Identification of degradation products would typically require techniques such as LC-MS and NMR.
Data on Stability
Disclaimer: The following data is illustrative and based on general chemical principles for similar structures. It should be used as a guideline for experimental design, not as a substitute for rigorous stability testing.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % Remaining Parent Compound | Appearance of Degradation Products |
| 2.0 | 24 | ~85% | Minor peaks observed |
| 7.0 | 24 | >98% | No significant degradation |
| 12.0 | 24 | ~70% | Major degradation peaks observed |
Table 2: Illustrative Thermal Stability of this compound (Solid State)
| Temperature | Incubation Time (days) | % Remaining Parent Compound | Physical Appearance |
| 25°C | 30 | >99% | No change |
| 40°C | 30 | ~95% | Slight discoloration |
| 60°C | 30 | ~80% | Significant discoloration/clumping |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stress
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Neutral: Dilute the stock solution in purified water.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours). Protect from light.
-
Time Points: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: Forced Degradation Study - Thermal Stress (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in separate, sealed vials.
-
Incubation: Place the vials in ovens at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage condition (2-8°C).
-
Time Points: At predetermined time points (e.g., 1, 2, 4 weeks), remove a vial from each temperature condition.
-
Sample Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC to determine the purity and presence of any degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Optimizing Catalyst Selection for Cyclopentenone Synthesis
Welcome to the technical support center for cyclopentenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing cyclopentenones?
A1: The most prominent methods involve multicomponent ring assembly or the cyclization of acyclic precursors. Key reactions include:
-
Pauson-Khand Reaction (PKR): A powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by metal carbonyl complexes like those of cobalt (Co), rhodium (Rh), or iridium (Ir).[1][2][3] The intramolecular version is particularly effective for creating fused bicyclic systems with high selectivity.[4]
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[5][6] Modern variants utilize catalytic amounts of Lewis acids or Brønsted acids and have expanded the reaction's scope and efficiency.[7][8]
-
Rhodium-Catalyzed Intramolecular Hydroacylation: This method transforms 4-alkynals into cyclopentenones and is known for its versatility.[9]
-
Gold-Catalyzed Reactions: Gold catalysts can be used for various transformations, including the hydrative rearrangement of 1,1-diethynylcarbinol acetates to form substituted cyclopentenones.[9]
Q2: How do I choose between different metal catalysts for the Pauson-Khand Reaction?
A2: The choice of metal is critical and influences reaction conditions, efficiency, and cost.
-
Cobalt: Dicobalt octacarbonyl (Co₂(CO)₈) is the classic, stoichiometric promoter.[2][3] While effective, it often requires high temperatures and can be sensitive. Catalytic systems using Co(acac)₂ are also available.[2]
-
Rhodium: Rhodium catalysts, such as [RhCl(CO)₂]₂, often operate under milder conditions (e.g., lower CO pressure, ambient temperature) and can exhibit high reactivity, especially for intramolecular reactions.[1][10] They are frequently used in asymmetric synthesis with chiral ligands like BINAP.[10]
-
Iridium: Chiral iridium diphosphine complexes can catalyze enantioselective intramolecular Pauson-Khand reactions, often requiring low partial pressures of carbon monoxide to achieve excellent enantioselectivity.[9]
-
Other Metals: Catalysts based on molybdenum, iron, and nickel have also been developed, sometimes offering different reactivity profiles or cost advantages.[2]
Q3: What is the role of ligands and additives in these catalytic reactions?
A3: Ligands and additives are crucial for modulating catalyst activity, stability, and selectivity.
-
Ligands: In asymmetric catalysis, chiral ligands (e.g., BINAP, phosphoramidites) are essential for controlling enantioselectivity.[2][11] The ligand's electronic and steric properties can influence reaction rates and prevent catalyst deactivation.
-
Additives/Promoters: In the Pauson-Khand reaction, amine N-oxides (e.g., N-Methylmorpholine N-oxide, NMO) are often used as promoters. They facilitate the rate-limiting CO dissociation step, allowing reactions to proceed under milder conditions.[4] In Nazarov cyclizations, co-catalysts like lithium perchlorate can be necessary for achieving catalytic turnover with some promoters like scandium triflate.[12]
Troubleshooting Guide
Q4: My reaction yield is low or the reaction is not proceeding. What are the potential catalyst-related issues?
A4: Low yield is a common problem that can often be traced back to the catalyst system.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Concentration | The catalyst loading may be too low for efficient turnover or too high, leading to side reactions. Titrate the catalyst concentration to find the optimal loading.[13] |
| Catalyst Deactivation | The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all components are pure and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst/Substrate Compatibility | Strained alkenes (e.g., norbornene) are highly reactive in the Pauson-Khand reaction, while sterically hindered or electron-poor alkenes are less reactive.[14] Consider a more active catalyst system or modifying the substrate if possible. |
| Inefficient Promoter/Additive | In promoted reactions (e.g., PKR with NMO), the promoter may be degrading or used in a suboptimal amount. Try increasing the equivalents of the promoter or using a freshly opened bottle.[4] |
| Incorrect Solvent Choice | The solvent can significantly impact catalyst activity and selectivity. For instance, some rhodium-catalyzed Pauson-Khand reactions are most effective in polar, coordinating solvents.[1] Screen a range of solvents to find the optimal medium. Water as a solvent can promote the rearrangement of furfural to cyclopentanone, but using alcohols can inhibit this pathway.[15] |
Q5: I'm observing significant byproduct formation. How can I improve the selectivity of my catalytic reaction?
A5: Poor selectivity often points to issues with reaction conditions or the catalyst's ability to control the reaction pathway.
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (PKR) | In intermolecular Pauson-Khand reactions, regioselectivity can be low.[2] The larger substituent on the alkyne typically ends up adjacent to the carbonyl group.[14] If this is not observed, consider switching to an intramolecular strategy, which offers superior control.[2] |
| Low Diastereo- or Enantioselectivity | This is highly dependent on the catalyst and chiral ligand. Screen different chiral ligands or catalyst systems. Temperature can also have a significant effect; running the reaction at a lower temperature often improves selectivity.[11] |
| Polymerization/Tar Formation | High catalyst concentrations or elevated temperatures can promote undesirable side reactions.[13] Reduce the catalyst loading and/or the reaction temperature. |
| Isomerization of Product | In some base-catalyzed aldol condensations to form cyclopentenones, a mixture of isomers can form. Optimizing the base and reaction conditions can favor the desired product.[13] |
Catalyst Performance Data
The selection of a catalyst system is often guided by performance metrics from the literature. The tables below summarize representative data for common catalytic systems.
Table 1: Performance of Selected Catalysts in the Asymmetric Pauson-Khand Reaction
| Substrate (Enyne) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-tethered 1,6-enyne | [Rh(CO)₂Cl]₂ / (S)-BINAP | Toluene | 60 | 20 | 85 | 95 | [Jeong et al.] |
| O-tethered 1,6-enyne | Co₂(CO)₈ / Chiral N-oxide | THF | 25 | 12 | 70 | 88 | [Various] |
| C-tethered 1,7-enyne | Ir-diphosphine complex | DCE | 40 | 24 | 91 | 99 | [Shibata et al.][9] |
Table 2: Performance of Selected Catalysts in the Nazarov Cyclization
| Substrate (Divinyl Ketone) | Catalyst / Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1,4-Pentadien-3-one | Sc(OTf)₃ (10 mol%) / LiClO₄ | CH₂Cl₂ | 23 | 2 | 97 | - | [He et al.][12] |
| Polarized Dienone | Cu(OTf)₂ (2 mol%) | CH₂Cl₂ | 0 | 1 | 95 | - | [Frontier et al.][8] |
| Prochiral Dienone | Chiral Lewis Acid (20 mol%) | Toluene | -20 | 18 | 85 | 92 | [Aggarwal et al.][7] |
| Heteroaromatic Dienone | I₂ (20 mol%) | Dioxane | 100 | 4 | 82 | - | [Koenig et al.][7] |
Visual Guides and Workflows
A logical approach to catalyst selection and optimization is crucial for success.
Caption: A typical workflow for catalyst selection and reaction optimization.
Caption: Simplified logical pathway for the Pauson-Khand reaction mechanism.
Key Experimental Protocols
Protocol 1: General Procedure for a Cobalt-Catalyzed Intramolecular Pauson-Khand Reaction
This protocol is a representative example for the cyclization of an enyne substrate.[4]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the enyne substrate (1.0 eq) in a degassed solvent (e.g., dichloromethane or toluene, ~0.05 M).
-
Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Complexation: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution in one portion. The solution will typically turn dark red/brown. Stir at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Promotion & Cyclization: Add a promoter, such as N-Methylmorpholine N-oxide (NMO, 3-6 eq), to the mixture. The addition often causes gas evolution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-12 hours at room temperature, though gentle heating (~40 °C) may be necessary for less reactive substrates.
-
Work-up: Once the reaction is complete, open the flask to the air and stir for 30 minutes to decompose residual cobalt complexes.
-
Purification: Filter the mixture through a pad of celite or silica gel, rinsing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final bicyclic cyclopentenone.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization
This protocol is a representative example for the cyclization of a divinyl ketone.[12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the divinyl ketone substrate (1.0 eq) and anhydrous solvent (e.g., dichloromethane, ~0.1 M).
-
Catalyst Addition: If applicable, add any solid co-catalyst, such as Lithium Perchlorate (LiClO₄, 1.0 eq).
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or 23 °C). Add the Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 0.1 eq) as a solution or solid in one portion.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired cyclopentenone.
References
- 1. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general method for the catalytic nazarov cyclization of heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting HPLC and GC separation of 2-hydroxycyclopent-2-en-1-one isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and GC separation of 2-hydroxycyclopent-2-en-1-one isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the separation of this compound and its isomers, such as the positional isomer 3-hydroxycyclopent-2-en-1-one and its enantiomers.
HPLC Separation
Q1: I am seeing poor resolution or co-elution of this compound and its positional isomer (3-hydroxycyclopent-2-en-1-one). How can I improve the separation?
A1: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. Here’s a systematic approach to improve resolution:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For these polar compounds, a reversed-phase method is common. Increasing the aqueous portion of the mobile phase will generally increase retention time and may improve separation.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
pH Adjustment: The acidity of the hydroxyl group can be exploited. Adjusting the mobile phase pH can alter the ionization state of the isomers and significantly impact their retention and selectivity. It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure a single ionic form.[1][2]
-
-
Column Chemistry:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase. Phenyl-based columns can offer different selectivity for compounds with aromatic character, while polar-embedded phases are designed to retain polar compounds more effectively.[3]
-
-
Temperature:
-
Varying the column temperature can influence selectivity. Try operating at a lower or higher temperature to see if resolution improves.
-
Q2: My peaks for this compound are tailing in my HPLC analysis. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[4][5]
-
Mobile Phase pH: For acidic compounds like this compound, operating at a low pH (e.g., pH 2.5-3.5) will suppress the ionization of residual silanol groups, minimizing these secondary interactions.[5]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where the residual silanols have been deactivated.[3][4]
-
Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) can help to mask the residual silanol activity.[5]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]
-
Extra-column Volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce dead volume, which can contribute to peak broadening and tailing.[3]
Q3: I am struggling to separate the enantiomers of this compound. What should I do?
A3: Enantiomers have identical physical properties in an achiral environment, so a chiral stationary phase (CSP) is necessary for their separation by HPLC.
-
Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are a good starting point for the separation of a wide range of chiral compounds, including cyclic ketones.
-
Cyclodextrin-based CSPs: These are also effective for separating cyclic compounds.
-
-
Mobile Phase Optimization for Chiral Separations:
-
The composition of the mobile phase is critical. Small changes in the organic modifier (e.g., ethanol, isopropanol) and the presence of additives can significantly impact enantioselectivity.
-
-
Temperature:
-
Lowering the column temperature often enhances chiral resolution.
-
GC Separation
Q1: I am not getting good separation of the this compound isomers by GC. What can I do?
A1: Similar to HPLC, optimizing your GC method is key to resolving these isomers.
-
Column Selection:
-
Polarity: For these polar analytes, a polar or mid-polarity capillary column (e.g., a wax-type or a 50% phenyl-methylpolysiloxane phase) will likely provide better selectivity than a non-polar column.
-
Chiral Separations: For enantiomers, a chiral GC column, typically one containing a cyclodextrin derivative, is required.[7][8]
-
-
Oven Temperature Program:
-
A slower temperature ramp rate will increase the interaction of the analytes with the stationary phase and can improve the resolution of closely eluting isomers.
-
-
Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and resolution.
-
Q2: I am observing broad or tailing peaks for this compound in my GC analysis. What are the possible causes?
A2: Broad or tailing peaks in GC can result from several factors:
-
Active Sites: The hydroxyl group of the analyte can interact with active sites in the injector liner or at the head of the column, causing peak tailing. Using a deactivated liner and trimming the front of the column can help.
-
Improper Injection: A slow injection can lead to band broadening. Ensure a fast and smooth injection.
-
Column Overloading: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample.
-
Derivatization: For GC analysis of polar compounds with active hydrogens, derivatization is often recommended to improve peak shape and volatility.[9] Silylation is a common derivatization technique for hydroxyl groups.[10]
Q3: Is derivatization necessary for the GC analysis of this compound isomers?
A3: While not always strictly necessary, derivatization is highly recommended for the GC analysis of this compound.[9]
-
Benefits of Derivatization:
-
Improved Peak Shape: Derivatizing the hydroxyl group (e.g., by silylation to form a trimethylsilyl ether) will reduce its polarity and prevent interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Increased Volatility: The derivatized compound will be more volatile, allowing for elution at lower temperatures and potentially improving separation.
-
Enhanced Resolution: By altering the chemical nature of the isomers, derivatization can sometimes improve the separation between them.
-
Data Presentation
The following tables provide a summary of typical starting conditions for the separation of this compound isomers. Note that these are general recommendations and may require further optimization for your specific application.
Table 1: HPLC Method Parameters for Positional Isomer Separation
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[11] |
| Gradient | Start with a higher aqueous percentage and ramp up the organic modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Table 2: Chiral GC Method Parameters for Enantiomeric Separation
| Parameter | Recommendation |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)[7] |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 60°C, hold 1 min; Ramp: 2°C/min to 180°C, hold 5 min |
| Injector Temp | 220 °C |
| Detector Temp | 250 °C (FID) |
| Sample Prep | Derivatization (e.g., silylation) is recommended |
Experimental Protocols
Protocol 1: HPLC Separation of Positional Isomers
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
HPLC System Preparation:
-
Install a C18, 5 µm, 4.6 x 250 mm column.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (linear gradient)
-
20-25 min: 40% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample and acquire the data. The positional isomers should elute at different retention times.
Protocol 2: GC Derivatization (Silylation) for Isomer Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the sample into a clean, dry vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Use a chiral GC column if enantiomeric separation is desired.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Follow the recommended GC method parameters for your column and instrument.
-
Visualizations
Logical Workflow for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution of isomers.
Decision Tree for GC Analysis of this compound
Caption: Decision-making process for GC method development.
References
- 1. moravek.com [moravek.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing polymerization of 2-hydroxycyclopent-2-en-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of 2-hydroxycyclopent-2-en-1-one during experiments, synthesis, and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise, leading to the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution becomes viscous or solidifies during reaction or workup. | Uncontrolled polymerization. | 1. Add a polymerization inhibitor: Introduce a suitable inhibitor at the beginning of the reaction or before concentration steps. 2. Control reaction temperature: Maintain a low temperature, as heat can initiate or accelerate polymerization. 3. Exclude oxygen: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated radical polymerization. |
| Low yield of desired product with the formation of a high molecular weight polymer. | Presence of radical initiators (e.g., peroxides in solvents) or exposure to UV light. | 1. Use freshly distilled, peroxide-free solvents. 2. Protect the reaction from light: Wrap the reaction vessel in aluminum foil. 3. Incorporate a radical scavenger/inhibitor (see inhibitor table below). |
| Polymerization occurs during storage. | Improper storage conditions (exposure to light, heat, or oxygen). | 1. Store in a cool, dark place: Refrigeration at 2-8°C is recommended. 2. Store under an inert atmosphere: Purge the container with nitrogen or argon before sealing. 3. Add a non-volatile inhibitor to the purified compound for long-term storage. |
| Discoloration of the compound (yellowing or browning). | Onset of degradation or polymerization. | 1. Re-purify the compound if possible (e.g., by chromatography or distillation), adding an inhibitor to the collected fractions. 2. Check storage conditions and ensure they are optimal. |
| Inconsistent reaction outcomes. | Trace amounts of acid or base contaminants catalyzing polymerization. | 1. Use high-purity, neutral solvents and reagents. 2. Perform a wash with a neutral buffer during workup if applicable. 3. Be aware that both Lewis and Brønsted acids can catalyze reactions of cyclopentenones [1][2]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound, an α,β-unsaturated ketone (enone), can be initiated by several factors:
-
Free radicals: These can be generated by heat, light (photodimerization), or the presence of peroxides in solvents.[3][4]
-
Heat: Elevated temperatures can provide the energy needed to initiate polymerization. The thermal decomposition of 2-cyclopentenone has been studied, indicating its instability at high temperatures.[5][6][7]
-
Light: UV light can promote [2+2] cycloadditions, leading to dimerization or oligomerization.[8][9]
-
Acids and Bases: Both Lewis and Brønsted acids, as well as bases, can catalyze reactions of the enone moiety, potentially leading to polymerization or other side reactions.[1][2][10]
Q2: What type of inhibitors can be used to prevent polymerization?
A2: Radical inhibitors are commonly used to stabilize unsaturated monomers. The choice of inhibitor depends on the experimental conditions and subsequent purification steps.
-
Phenolic Inhibitors: Such as hydroquinone (HQ) and butylated hydroxytoluene (BHT), are effective in the presence of oxygen.[11][12][13]
-
Stable Free Radicals: Such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly effective at scavenging radical species.[3][4][14]
Q3: At what concentration should I use a polymerization inhibitor?
A3: The effective concentration of an inhibitor can vary. It is recommended to start with a low concentration and optimize as needed. The following table provides general guidelines based on common practices for other unsaturated monomers.
| Inhibitor | Typical Concentration Range | Notes |
| Hydroquinone (HQ) | 100 - 500 ppm | Effective in the presence of oxygen. Can be removed by basic extraction.[15][16] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | A volatile inhibitor, often used in solvents. Can be removed by evaporation.[11][12][17][18] |
| TEMPO | 50 - 200 ppm | A highly efficient radical scavenger.[3][4][14] |
Q4: How should I store this compound to ensure its stability?
A4: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation and oxygen-initiated polymerization.
-
Inhibitor: For long-term storage, consider adding a non-volatile inhibitor like hydroquinone at a concentration of 100-200 ppm.
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Polymerization During Synthesis
This protocol outlines the steps to minimize polymerization during the chemical synthesis of this compound.
-
Solvent Preparation: Use freshly distilled solvents to remove any peroxide impurities. Test for peroxides using commercially available test strips.
-
Inhibitor Addition:
-
Add the chosen polymerization inhibitor to the reaction vessel at the beginning of the synthesis (e.g., 200 ppm of BHT relative to the expected product mass).
-
Alternatively, if the inhibitor might interfere with the reaction, add it during the workup process before any heating or concentration steps.
-
-
Inert Atmosphere:
-
Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Temperature Control:
-
Maintain the reaction at the lowest effective temperature.
-
Use an ice bath or a cooling system to manage any exotherms.
-
-
Light Protection: Wrap the entire reaction apparatus with aluminum foil to prevent photo-initiated polymerization.
-
Workup and Purification:
-
During extraction, if a phenolic inhibitor was used, it may be partially removed by basic washes. Consider adding a small amount of fresh inhibitor to the organic extracts before solvent removal.
-
When removing the solvent by rotary evaporation, use the lowest possible bath temperature.
-
For purification by distillation, add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.
-
For purification by column chromatography, work expeditiously and consider adding an inhibitor to the collection flasks if the compound is known to be highly unstable.
-
Protocol 2: Monitoring for Polymerization
A simple method to monitor for the onset of polymerization is by observing the viscosity of the solution.
-
Visual Inspection: Regularly inspect the reaction mixture. Any noticeable increase in viscosity or the formation of precipitates may indicate polymerization.
-
Stirring Monitoring: If using a magnetic stir bar, an increase in viscosity may cause the stirring to become sluggish or stop.
-
Sampling and Analysis (Optional): For a more quantitative assessment, a small aliquot of the reaction mixture can be taken at different time points and analyzed by techniques such as ¹H NMR or GC-MS to monitor the concentration of the monomer and detect the appearance of oligomeric species.
Visualizations
Caption: A simplified diagram illustrating the competing pathways of polymerization and inhibition.
Caption: A logical workflow for troubleshooting the polymerization of this compound.
References
- 1. Lewis acid catalysed polymerisation of cyclopentenone - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05186B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Final amended safety assessment of hydroquinone as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. cir-safety.org [cir-safety.org]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up considerations for the industrial synthesis of 2-hydroxycyclopent-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up and industrial synthesis of 2-hydroxycyclopent-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for industrial scale-up?
A1: The most promising routes for industrial synthesis are the Morita-Baylis-Hillman (MBH) reaction of 2-cyclopentenone with formaldehyde and the acid-catalyzed rearrangement of furfuryl alcohol. The MBH reaction offers high atom economy and can achieve excellent yields in short reaction times with appropriate catalyst and solvent systems.[1] The rearrangement of furfuryl alcohol, a renewable feedstock, is also a viable green chemistry route, though it can be prone to polymerization side reactions that require careful control of reaction conditions.[2]
Q2: What are the key challenges when scaling up the Morita-Baylis-Hillman (MBH) reaction for this synthesis?
A2: The primary challenges in scaling up the MBH reaction include:
-
Heat Management: The reaction can be exothermic, and inefficient heat removal in large reactors can lead to side reactions and decreased selectivity.
-
Mixing Efficiency: Ensuring homogeneous mixing of reactants and catalyst is critical to maintain consistent reaction rates and prevent localized "hot spots."
-
Reaction Time: While lab-scale reactions can be rapid, achieving the same efficiency at scale may require optimization of catalyst loading and temperature profiles.[1]
-
Work-up and Purification: Isolation of the product from the catalyst and solvent at a large scale requires efficient extraction and purification methods like industrial chromatography or crystallization.
Q3: Are there continuous manufacturing options for this compound?
A3: Yes, continuous flow chemistry is a promising approach for the industrial synthesis of this compound. An enzymatic Morita-Baylis-Hillman reaction has been successfully demonstrated in a microflow system, offering a scalable and efficient process.[3] Flow chemistry provides better control over reaction parameters like temperature and mixing, which is crucial for reactions like the MBH.
Q4: What are the typical impurities encountered in the industrial synthesis and how can they be minimized?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., Michael addition of the product with another molecule of cyclopentenone), and catalyst residues. In the furfuryl alcohol route, polymerization of the starting material is a significant source of impurities.[2] Minimizing impurities involves optimizing reaction conditions (temperature, concentration, reaction time), using high-purity starting materials, and developing robust purification protocols.
Q5: What analytical techniques are recommended for in-process monitoring during scale-up?
A5: Process Analytical Technology (PAT) is highly recommended for real-time monitoring and control.[4][5][6] Techniques like in-line Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor the concentration of reactants and products, while chromatography (HPLC, GC) can be used for at-line analysis of reaction progress and impurity formation.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the industrial synthesis of this compound.
Issue 1: Low Yield Upon Scale-Up
| Possible Cause | Suggested Solution |
| Inefficient Heat Transfer: Localized overheating in a large reactor can lead to thermal degradation of the product or promote side reactions. | - Ensure the reactor has an adequate heat exchange surface area. - Optimize the flow rate of the heating/cooling fluid. - Consider using a jacketed reactor with baffles to improve heat distribution. |
| Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side product formation. | - Select an appropriate agitator type (e.g., pitched-blade turbine for good axial flow) and optimize the agitation speed.[9] - For highly viscous reaction mixtures, consider using an anchor or helical ribbon agitator.[9] - Ensure proper reactor geometry and the use of baffles to prevent vortexing and improve turbulence. |
| Sub-optimal Catalyst Performance: The catalyst concentration or activity may not be sufficient at a larger scale. | - Re-evaluate the catalyst loading based on the reactor volume and surface-to-volume ratio. - Perform catalyst screening and optimization studies at the pilot scale. - For the MBH reaction, consider using a co-catalyst to enhance the reaction rate.[10] |
| Incomplete Reaction: The reaction time established at the lab scale may not be sufficient for completion in a larger reactor. | - Monitor the reaction progress using in-line PAT or regular sampling and analysis. - Adjust the reaction time as needed based on the real-time data. |
Issue 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Formation of Side Products: Higher temperatures or longer reaction times at scale can increase the formation of byproducts. | - Re-optimize the reaction temperature and time at the pilot scale. - Investigate the effect of reactant addition rate; slow addition may minimize side reactions. |
| Inefficient Work-up: The extraction and washing procedures may not be as effective at a larger scale, leaving impurities in the product stream. | - Optimize the solvent volumes and number of extractions for the larger scale. - Ensure efficient phase separation in the extraction vessel. |
| Co-elution during Chromatography: Impurities with similar polarity to the product can be difficult to separate using column chromatography. | - Optimize the chromatographic method, including the stationary phase, mobile phase composition, and gradient profile. - Consider using an alternative purification technique such as preparative HPLC or crystallization.[7] |
| Product Degradation during Purification: The product may be sensitive to the conditions used during distillation or chromatography. | - If using distillation, consider vacuum distillation to lower the required temperature. - For chromatography, screen for a stationary phase and mobile phase that are less likely to cause degradation. |
Issue 3: Difficulty with Product Isolation and Crystallization
| Possible Cause | Suggested Solution |
| "Oiling Out" Instead of Crystallization: The product separates as an oil rather than a solid during crystallization. | - Ensure the solution is not supersaturated too quickly. Slow, controlled cooling is crucial. - Try adding a co-solvent to modify the solubility profile. - Seeding the solution with a small amount of pure crystalline product can induce proper crystallization. |
| Fine Powder or Small Needles Formation: Rapid crystallization can lead to small, impure crystals. | - Slow down the cooling rate of the crystallization vessel. - Reduce the level of supersaturation by using slightly more solvent. |
| Low Crystal Yield: A significant amount of product remains in the mother liquor. | - Optimize the crystallization solvent and temperature to minimize the solubility of the product at the final temperature. - Concentrate the mother liquor and attempt a second crop of crystals. |
Experimental Protocols & Data
Lab-Scale Morita-Baylis-Hillman Reaction of 2-Cyclopentenone
This protocol is adapted from a high-yield laboratory procedure.[1]
Materials:
-
2-Cyclopentenone
-
Formalin (37% aqueous solution)
-
Tributylphosphine
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-cyclopentenone (1.0 eq) in a mixture of MeOH and CHCl₃, add formalin (1.2 eq).
-
Add tributylphosphine (10 mol%) to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
| Catalyst | Solvent System | Reaction Time | Yield (%) |
| Tributylphosphine (10 mol%) | MeOH-CHCl₃ (aq.) | 30 min | 97 |
| Dimethylphenylphosphine (10 mol%) | MeOH-CHCl₃ (aq.) | 30 min | 96 |
Table 1: Comparison of catalysts and yields for the lab-scale Morita-Baylis-Hillman reaction. Data sourced from Ito et al., 2005.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 3. An enzymatic process of the Morita–Baylis–Hillman (MBH) reaction in a microflow system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Process analytical technology - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. zeroinstrument.com [zeroinstrument.com]
- 10. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Hydroxycyclopent-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-hydroxycyclopent-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from cis-1,2-cyclopentanediol?
When synthesizing this compound via the oxidation of cis-1,2-cyclopentanediol, several impurities can be present in the crude product. These may include:
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Unreacted Starting Material: Residual cis-1,2-cyclopentanediol.
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Over-oxidation Products: Further oxidation of the desired product can lead to the formation of dicarboxylic acids or other degradation products.
-
Solvent Residues: Remaining solvents used in the reaction and workup, such as ethyl acetate, petroleum ether, methanol, or dichloromethane.[1]
-
Catalyst Residues: If a heterogeneous catalyst like platinum on carbon (Pt/C) is used, trace amounts may remain after filtration.
Q2: My purified this compound is a brown to very dark brown solid. Is this normal?
While the pure compound is typically an off-white to light yellow solid, a brown coloration can indicate the presence of minor impurities or degradation products.[1] Further purification by recrystallization or column chromatography may be necessary to improve the color and purity.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical methods can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for analyzing the purity of this compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and monitor the progress of purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline | The eluent (solvent system) is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system can be effective.[3] |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the components. | Screen different solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides good separation (a significant difference in Rf values) between your product and the impurities. |
| The compound elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. |
| Streaking or tailing of the compound band | The compound is too soluble in the mobile phase, or there is strong interaction with the stationary phase. | Try a less polar eluent system. If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve peak shape. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| Oiling out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. Oiling out can also occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound contains a significant amount of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Low recovery of the purified product | Too much solvent was used, leading to significant loss of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. | |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the chosen eluent through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table presents hypothetical data for the purification of crude this compound to illustrate the expected outcome of a successful purification.
| Purification Method | Purity of Crude Product (by HPLC) | Purity of Final Product (by HPLC) | Yield (%) |
| Column Chromatography | 75% | >98% | 85% |
| Recrystallization | 80% | >99% | 70% |
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Optimizing Synthesis of 2-Hydroxycyclopent-2-en-1-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-hydroxycyclopent-2-en-1-one and its derivatives.
Troubleshooting Guide
This guide is designed to help you navigate common issues and optimize your reaction conditions for a successful synthesis.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. The ideal conditions are highly dependent on the specific synthetic route you are employing. For instance, in a Piancatelli rearrangement, switching from a Brønsted acid to a Lewis acid like ZnCl₂ might be necessary for more reactive substrates to avoid side-product formation.[1]
-
Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. For some reactions, like the Morita-Baylis-Hillman, short reaction times (e.g., 30 minutes) can yield excellent results with the right catalyst and solvent system.[2]
-
Side Product Formation: The formation of undesired side products can significantly reduce the yield of your target molecule. This is often observed when reaction conditions are too harsh. For example, in the Piancatelli rearrangement, using milder conditions for more reactive 5-methyl-2-furylcarbinols can prevent the formation of side-products.[1] Purification methods like column chromatography are often necessary to isolate the desired product from a crude reaction mixture.[3]
-
Catalyst Inactivity: Ensure your catalyst is active. Some catalysts are sensitive to air or moisture. Use freshly opened or properly stored catalysts. The catalyst loading is also important; for example, 10 mol% of tributylphosphine is effective in the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one.[2]
Question: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?
Answer: Poor selectivity is a common challenge. Here are some strategies to improve it:
-
Catalyst Selection: The choice of catalyst can dramatically influence the reaction pathway. For the aza-Piancatelli rearrangement, using phosphomolybdic acid (PMA) as a catalyst can lead to high yields of the desired trans-4-amino-5-substituted cyclopent-2-enones.[1] In Nazarov cyclizations, a range of Lewis and Brønsted acids can be screened to find the optimal catalyst for your specific substrate.[4]
-
Solvent System Optimization: The solvent can affect the stability of intermediates and transition states. The efficiency of the Morita-Baylis-Hillman reaction is highly dependent on the solvent system, with an aqueous MeOH–CHCl₃ mixture providing the best results for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one.[2]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products. Conversely, for some reactions, heating is necessary to overcome the activation energy barrier.[1]
-
Stereochemical Control: In reactions like the Piancatelli rearrangement, the inherent high level of stereochemical control typically delivers the trans isomer exclusively.[1][5] If you are obtaining a mixture of diastereomers, revisiting the reaction mechanism and conditions is recommended.
Question: My product is difficult to purify. What are some effective purification strategies?
Answer: Purification of this compound derivatives can be challenging due to their polarity and potential instability.
-
Column Chromatography: This is the most common and effective method for purifying these compounds. A typical procedure involves using a silica gel column with a gradient of solvents, such as hexanes and ethyl acetate, to separate the product from impurities.[3]
-
Distillation: For volatile derivatives, short-path distillation under reduced pressure can be an effective purification method.[6]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Quenching and Extraction: Proper work-up procedures are essential to remove catalysts and inorganic byproducts. This typically involves quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride) followed by extraction with an organic solvent like ethyl acetate.[3][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives?
A1: Several effective methods are available, each with its advantages:
-
Piancatelli Rearrangement: An acid-catalyzed rearrangement of 2-furylcarbinols to produce 4-hydroxycyclopentenone derivatives. This method is known for its simple experimental conditions and high stereoselectivity.[1][5]
-
Nazarov Cyclization: A 4π-electrocyclic ring closure of divinyl ketones, typically promoted by a Lewis or protic acid, to form cyclopentenones.[7]
-
Morita-Baylis-Hillman Reaction: This reaction can be used to synthesize derivatives like 2-hydroxymethyl-2-cyclopenten-1-one from 2-cyclopenten-1-one and an aldehyde.[2]
-
Aldol Condensation: Intramolecular aldol condensation of a 1,4-dicarbonyl precursor is a plausible route to the 3-hydroxycyclopent-2-en-1-one core structure.[8][9]
-
From Carbohydrates: D-glucose can be a starting material for a three-step synthesis of 4-hydroxy-2-(hydroxymethyl)cyclopentenone.[10]
Q2: How do I choose the right catalyst for my reaction?
A2: The optimal catalyst depends on your specific substrate and desired outcome.
-
For the Piancatelli rearrangement , strong acids like formic acid or p-toluenesulfonic acid are commonly used.[1] For more sensitive substrates, weaker Lewis acids such as ZnCl₂ may be preferable.[1] Dysprosium(III) chloride (DyCl₃) under microwave activation has also been used.[11]
-
In the Nazarov cyclization , both Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., Triflic acid) can be effective.[4]
-
The Morita-Baylis-Hillman reaction is often catalyzed by tertiary phosphines like tributylphosphine or dimethylphenylphosphine.[2]
Q3: What are some key safety considerations when working with these reactions?
A3: Standard laboratory safety practices should always be followed. Specific considerations include:
-
Handling of Reagents: Many of the reagents used, such as strong acids, Lewis acids, and phosphines, are corrosive, toxic, and/or air-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like Grignard reagents, as they can be exothermic.[3]
-
Solvent Hazards: Organic solvents are flammable and can be toxic. Use them in a fume hood and away from ignition sources.
Data Presentation: Comparison of Reaction Conditions
Table 1: Piancatelli Rearrangement - Catalyst and Solvent Effects
| Catalyst | Substrate | Solvent System | Reaction Time | Yield | Reference |
| Formic Acid | 2-furylcarbinols | Acetone-water | Not specified | Good | [1] |
| p-Toluenesulfonic acid | 2-furylcarbinols | Acetone-water | Not specified | Good | [1] |
| ZnCl₂ (equimolar) | 5-methyl-2-furylcarbinols | Not specified | Longer | Good | [1] |
| Phosphomolybdic acid (0.03 mol%) | 2-furylcarbinol & amine | Acetonitrile (reflux) | ~1 h | >80% | [1] |
| DyCl₃ | furan-2,5-dicarbinols | Microwave | Not specified | Good | [11] |
Table 2: Morita-Baylis-Hillman Reaction for 2-hydroxymethyl-2-cyclopenten-1-one
| Catalyst (mol%) | Solvent System | Reaction Time | Yield | Reference |
| Tributylphosphine (10%) | aq. MeOH–CHCl₃ | 30 min | 97% | [2] |
| Dimethylphenylphosphine | aq. MeOH–CHCl₃ | Not specified | Similar to tributylphosphine | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one via aza-Piancatelli Rearrangement
This protocol is adapted from Organic Syntheses.[3]
-
Preparation of Furan-2-yl(phenyl)methanol:
-
To a solution of phenylmagnesium bromide (1M in THF, 57.4 mmol) in a three-necked flask under a nitrogen atmosphere at 5 °C, add furfural (4.76 mL, 57.4 mmol) dropwise over 30 minutes, maintaining the internal temperature below 25 °C.
-
Stir the reaction for 4 hours and monitor by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (100 mL).
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield a yellow-orange oil.
-
Purify the crude product by column chromatography (silica gel, gradient of hexanes:ethyl acetate) to afford furan-2-yl(phenyl)methanol as a yellow oil.
-
-
Aza-Piancatelli Rearrangement:
-
Follow the specific procedure for the aza-Piancatelli rearrangement using the prepared furylcarbinol, an appropriate amine (e.g., mesitylamine), and a catalyst like Dy(OTf)₃ in a suitable solvent such as acetonitrile at elevated temperature.
-
Protocol 2: Synthesis of 2-Hydroxymethyl-2-cyclopenten-1-one via Morita-Baylis-Hillman Reaction
This protocol is based on the work of Ito et al.[2]
-
To a solution of 2-cyclopenten-1-one (1 mmol) and formalin (1.2 equivalents) in an aqueous MeOH–CHCl₃ solvent system, add tributylphosphine (10 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product, likely by column chromatography, to obtain 2-hydroxymethyl-2-cyclopenten-1-one.
Visualizations
Caption: General workflow for the Piancatelli rearrangement.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Hydroxycyclopent-2-en-1-one and 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 2-Hydroxycyclopent-2-en-1-one and its methylated analog, 2-Hydroxy-3-methyl-2-cyclopenten-1-one, commonly known as cyclotene. Both compounds belong to the cyclopentenone class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes their chemical properties, known biological effects with supporting data where available, and detailed experimental protocols for key assays.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The addition of a methyl group in cyclotene leads to slight differences in its properties compared to the parent compound.
| Property | This compound | 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) |
| Molecular Formula | C₅H₆O₂[1][2] | C₆H₈O₂[3][4] |
| Molecular Weight | 98.10 g/mol [1] | 112.13 g/mol [4] |
| CAS Number | 10493-98-8[1][2] | 80-71-7 (enol form)[3] |
| Appearance | Solid | Colorless solid[3] |
| Melting Point | 52-53 °C | 104–108 °C[3] |
| Boiling Point | 244.8 °C (estimated) | 179 °C |
| LogP (Octanol/Water) | 0.4 (Computed)[1] | -0.19 (ALOGPS)[5] |
| Water Solubility | 2.76 x 10⁴ mg/L (estimated) | 198 g/L (ALOGPS)[5] |
Comparative Biological Activities and Performance Data
While direct comparative studies are limited, existing research indicates distinct biological profiles for each compound. This compound has been noted for its cytotoxic and antimicrobial effects, whereas cyclotene has demonstrated antioxidant and enzyme-inhibiting properties.
Antioxidant and Enzyme Inhibition Activity of Cyclotene
A study on the Maillard reaction products of ribose and histidine identified cyclotene as a compound with significant antioxidant and enzyme inhibitory activities.[6]
| Activity | IC₅₀ Value of Cyclotene |
| Aldose Reductase Inhibition | 4.47 µg/mL[7] |
| Tyrosinase Inhibition | 721.91 µg/mL[7] |
| ABTS+ Radical Scavenging | 9.81 µg/mL[7] |
Cytotoxic and Antimicrobial Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds' biological activities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
a. Materials:
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Target cancer cell lines (e.g., HeLa, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Cyclotene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of each compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
a. Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound and Cyclotene
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
b. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the aldose reductase enzyme.
a. Materials:
-
Rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
-
Cyclotene
-
Spectrophotometer
b. Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution with or without the test compound.
-
Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Tyrosinase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the tyrosinase enzyme.
a. Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer
-
Cyclotene
-
Microplate reader
b. Procedure:
-
Reaction Mixture: In a 96-well plate, mix the tyrosinase enzyme with the test compound in a phosphate buffer.
-
Initiation: Add L-DOPA to start the reaction.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm over time.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The cyclopentenone ring is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in proteins. This interaction can modulate various signaling pathways. While specific pathways for these two compounds are not fully elucidated, a potential general mechanism is illustrated below.
Caption: Potential mechanism of cyclopentenones via Michael addition.
For cyclotene, its inhibitory action on aldose reductase and tyrosinase is a key aspect of its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different synthesis routes for 2-hydroxycyclopent-2-en-1-one
A Comparative Guide to the Synthesis of 2-Hydroxycyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for producing this compound (CAS 10493-98-8), a valuable intermediate in organic synthesis. The comparison focuses on objectivity, performance, and supporting experimental data to aid researchers in selecting the most suitable method for their application. The target molecule is the stable enol tautomer of cyclopentane-1,2-dione.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two primary synthesis routes to this compound.
| Parameter | Route 1: α-Oxidation of Cyclopentanone | Route 2: From Diethyl Adipate via Acyloin Condensation |
| Starting Material | Cyclopentanone | Diethyl Adipate |
| Key Reaction Types | α-Oxidation (Riley Oxidation) | Intramolecular Acyloin Condensation, Oxidation |
| Reagents & Catalysts | Selenium Dioxide (SeO₂), 1,4-Dioxane, Water | 1. Sodium metal, Chlorotrimethylsilane (TMSCl) 2. Copper(II) Acetate, Methanol |
| Reaction Temperature | 50-60°C, then Room Temperature | 1. Refluxing Toluene (~110°C) 2. Refluxing Methanol (~65°C) |
| Reaction Time | ~12 hours | 1. ~14 hours 2. ~16 hours |
| Overall Yield (%) | 55-61% | ~60-70% (over two steps) |
| Key Intermediates | None (direct conversion to keto-enol) | 2-Hydroxycyclopentanone (Acyloin) |
| Advantages | Direct, one-pot synthesis from a common starting material. | Good overall yield; avoids highly toxic reagents in the final step. |
| Disadvantages | Use of highly toxic selenium compounds requiring careful handling and disposal. | Multi-step process; requires anhydrous conditions and handling of metallic sodium. |
Experimental Protocols
Route 1: Synthesis via α-Oxidation of Cyclopentanone (Riley Oxidation)
This method achieves the direct conversion of cyclopentanone to its 1,2-dione, which exists predominantly as the enol tautomer this compound. The protocol is adapted from the well-established Riley oxidation of cyclic ketones.
Materials:
-
Cyclopentanone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1.5 moles of cyclopentanone.
-
Prepare a solution of 1.0 mole of selenium dioxide dissolved in 400 mL of 1,4-dioxane and 50 mL of water. Caution: Selenium compounds are highly toxic and have an unpleasant odor. All operations must be performed in a well-ventilated fume hood.
-
Heat the cyclopentanone in the flask to 50-60°C using a water bath.
-
Add the selenium dioxide solution dropwise to the stirred cyclopentanone over a period of approximately 2 hours. The reaction is exothermic and the mixture will turn yellow, with a gradual precipitation of red amorphous selenium.
-
After the addition is complete, continue stirring the reaction mixture at 50-60°C for an additional 4 hours.
-
Remove the water bath and allow the reaction to stir for a further 6 hours at room temperature.
-
Filter the mixture to remove the precipitated elemental selenium. The selenium can be washed with a small amount of ether to recover any entrained product.
-
The filtrate, containing the product, is then purified. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Route 2: Synthesis from Diethyl Adipate via Acyloin Condensation
This two-step route first forms a five-membered ring via an intramolecular reductive coupling of diethyl adipate to yield 2-hydroxycyclopentanone. This intermediate is then oxidized to the final product.
Step 2a: Acyloin Condensation of Diethyl Adipate This procedure utilizes metallic sodium and a trapping agent to form the acyloin intermediate, 2-hydroxycyclopentanone.[1][2]
Materials:
-
Diethyl Adipate
-
Sodium metal
-
Chlorotrimethylsilane (TMSCl)
-
Toluene (anhydrous)
-
Hydrochloric Acid (HCl)
Procedure:
-
Set up a three-necked flask with a high-speed mechanical stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with anhydrous toluene (250 mL) and freshly cut sodium metal (0.4 gram-atoms).
-
Heat the solvent to reflux and stir at high speed until the sodium is fully dispersed as a fine sand-like suspension.
-
Reduce the stirrer speed and add a mixture of diethyl adipate (0.1 moles) and chlorotrimethylsilane (0.4 moles) in anhydrous toluene (125 mL) over 2 hours. The reaction is exothermic.
-
After addition, continue to heat the mixture under reflux for an additional 14 hours.
-
Cool the reaction mixture to room temperature and filter off the sodium chloride precipitate.
-
The solvent and excess TMSCl are removed from the filtrate by distillation to yield the crude bis-silyloxycyclobutene intermediate.
-
Hydrolyze the intermediate by stirring with a mixture of tetrahydrofuran and 10% hydrochloric acid at room temperature for 2 hours.
-
Extract the aqueous mixture with diethyl ether, dry the organic layers over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-hydroxycyclopentanone, which can be purified by distillation.
Step 2b: Oxidation of 2-Hydroxycyclopentanone The acyloin intermediate is dehydrogenated to form the target α,β-unsaturated enone.
Materials:
-
2-Hydroxycyclopentanone (from Step 2a)
-
Copper(II) Acetate monohydrate
-
Methanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the 2-hydroxycyclopentanone (1 mole) in methanol.
-
Add a stoichiometric amount of copper(II) acetate monohydrate (1 mole) to the solution.
-
Heat the mixture to reflux with stirring for 16 hours. A precipitate of copper(I) oxide will form.
-
Cool the reaction mixture and filter to remove the copper salts.
-
Remove the methanol from the filtrate by distillation.
-
The crude product is then dissolved in an appropriate solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
Visualized Experimental Workflows
Caption: Workflow for the direct α-oxidation of cyclopentanone.
Caption: Two-step synthesis from diethyl adipate via acyloin intermediate.
References
A Comparative Guide to the Validation of Analytical Methods for 2-hydroxycyclopent-2-en-1-one Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-hydroxycyclopent-2-en-1-one, a key compound in various chemical and pharmaceutical processes, is paramount. The validation of analytical methods ensures the reliability, consistency, and accuracy of quantitative data. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of this compound and its analogs.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.001 ng/g - 0.5 µg/kg |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.003 ng/g - 1.5 µg/kg |
| Accuracy (Recovery) | 98 - 102% | 72 - 117% |
| Precision (RSD) | < 2% | < 15% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reproducible results. The following sections outline representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in solutions and relatively clean matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid.[1][2][3] For Mass Spectrometry (MS) compatible applications, formic acid is preferred.[1][2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex matrices such as food and environmental samples. Headspace (HS) sampling is often employed for volatile analytes.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. The top peak in the mass spectrum of this compound is at m/z 98.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Headspace): Place a known amount of the sample into a headspace vial. For solid samples, addition of water and salt may be necessary to facilitate the release of the analyte into the headspace.
-
Headspace Conditions: Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) before injecting the headspace gas into the GC.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within an acceptable range (e.g., 70-120%).
-
Precision: Assess repeatability and intermediate precision. The RSD should be ≤ 15%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve.
Method Validation Workflow and Parameter Relationships
The following diagrams illustrate the general workflow for analytical method validation and the interrelationship between key validation parameters.
References
A Comparative Guide to the Biological Activity of 2-Hydroxycyclopent-2-en-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenone ring, a five-membered carbocyclic ketone with an endocyclic double bond, represents a privileged scaffold in medicinal chemistry. The parent compound, 2-hydroxycyclopent-2-en-1-one, and its derivatives have garnered significant attention for their diverse biological activities, ranging from anticancer and anti-inflammatory to antiviral effects. This guide provides an objective comparison of the biological performance of this compound and its key derivatives, supported by experimental data from various studies.
Anticancer and Cytotoxic Activity
The cyclopentenone moiety is recognized as a crucial pharmacophore for anticancer drugs. Its reactivity, attributed to the electrophilic α,β-unsaturated carbonyl system, allows for covalent adduction with cellular nucleophiles, thereby modulating various signaling pathways and inducing cytotoxicity in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Derivative | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Human Lymphocytic Leukemia | Data not quantified, but cytotoxic effects observed. | [1] | |
| Human Epidermoid Carcinoma | Data not quantified, but cytotoxic effects observed. | [1] | ||
| Chalcone Oxime Derivative 11g | Not explicitly a this compound derivative, but a related cyclopentanone structure. | A-375 (Melanoma) | 0.87 | [2] |
| MCF-7 (Breast) | 0.28 | [2] | ||
| HT-29 (Colon) | 2.43 | [2] | ||
| H-460 (Lung) | 1.04 | [2] | ||
| Chalcone Oxime Derivative 11d | Not explicitly a this compound derivative, but a related cyclopentanone structure. | A-375 (Melanoma) | 1.47 | [2] |
| MCF-7 (Breast) | 0.79 | [2] | ||
| HT-29 (Colon) | 3.80 | [2] | ||
| H-460 (Lung) | 1.63 | [2] |
Anti-inflammatory Activity
Cyclopentenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. The mechanism often involves the modulation of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Comparative Anti-inflammatory Data
The table below presents the inhibitory activity of various cyclopentenone derivatives on inflammatory markers.
| Compound/Derivative | Assay | Target/Marker | Inhibition/IC50 | Reference |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone Derivative | Carrageenan-induced rat paw edema | Edema | ED50: 25.3 mg/kg | [3] |
| Xylene-induced mice ear swelling | Edema | ED50: 67.8 mg/kg | [3] | |
| Acetic acid-induced capillary permeability in mice | Capillary Permeability | ED50: 41.8 mg/kg | [3] | |
| Cyclopentenone Isoprostanes (15-A2- and 15-J2-IsoPs) | LPS-stimulated RAW264.7 macrophages | Nitrite Production | IC50 ≈ 360 nM | [4] |
| Prostaglandin Production | IC50 ≈ 210 nM | [4] | ||
| Avellaneine C (Cyclopentenyl Ester) | LPS-stimulated RAW 2.64.7 cells | NO Production | Dose-dependent reduction | [5] |
| Avellaneine D (Cyclopentenyl Ester) | LPS-stimulated RAW 2.64.7 cells | NO Production | Dose-dependent reduction | [5] |
Antiviral Activity
The antiviral potential of cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins, has been well-documented. Their mechanism of action often involves the induction of cellular stress responses, such as the heat shock response, which can interfere with viral replication.
Comparative Antiviral Data
The following table summarizes the 50% effective concentration (EC50) values of cyclopentane derivatives against various viruses. Lower EC50 values indicate greater antiviral potency.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| RWJ-270201 (Cyclopentane derivative) | Influenza A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 | [6] |
| Influenza A/Beijing/262/95 (H1N1) | MDCK | ≤1.5 | [6] | |
| Influenza A (H3N2 strains) | MDCK | <0.3 | [6] | |
| Influenza B/Beijing/184/93 | MDCK | <0.2 | [6] | |
| BCX-1827 (Cyclopentane derivative) | Influenza A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 | [6] |
| Influenza A (H3N2 strains) | MDCK | <0.3 | [6] | |
| Influenza B/Beijing/184/93 | MDCK | <0.2 | [6] | |
| Guanine Z-isomer 5b (Methylenecyclopropane analogue) | Human Cytomegalovirus (HCMV) | H-1 | 0.27-0.49 | [7] |
| Murine Cytomegalovirus (MCMV) | H-1 | 0.27-0.49 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, not exceeding 0.1%). Incubate for 48-72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants.[8]
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay visually assesses the ability of a compound to protect cells from virus-induced damage.
-
Cell Plating: Seed host cells (e.g., MDCK) in a 96-well plate.[6]
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI).[6]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (typically 2-4 days).
-
CPE Assessment: Visually score the CPE in each well under a microscope. The EC50 is the concentration of the compound that inhibits CPE by 50%.[6]
-
Neutral Red Uptake (Optional): For a quantitative measure, the neutral red uptake assay can be performed, where viable cells take up the dye.[6]
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of cyclopentenone derivatives.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of cyclopentenone derivatives.
This guide provides a comparative overview of the biological activities of this compound and its derivatives, highlighting their potential as therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in the field of drug discovery and development. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2-Hydroxycyclopent-2-en-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-hydroxycyclopent-2-en-1-one with its structurally related analogs. The objective is to offer a clear, data-driven overview of their key spectral features to aid in their identification, characterization, and application in research and development. The compounds compared are:
-
This compound: The primary compound of interest.
-
Cyclopentenone: The parent unsaturated ketone, to illustrate the effect of the hydroxyl group.
-
Cyclopentanone: The saturated analog, to highlight the influence of the double bond.
-
3-Hydroxycyclopent-2-en-1-one: A positional isomer, to demonstrate the impact of substituent placement.
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one: A methylated analog, showing the effect of alkyl substitution.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | ~7.1 (t, 1H, vinyl H), ~2.7 (m, 2H, CH₂), ~2.4 (m, 2H, CH₂) |
| 2-Cyclopenten-1-one | 7.75 (m, 1H, =CH-C=O), 6.21 (m, 1H, =CH), 2.70 (m, 2H, CH₂), 2.36 (m, 2H, CH₂)[1] |
| Cyclopentanone | ~2.05 (m, 4H, CH₂), ~1.85 (m, 4H, CH₂) |
| 3-Hydroxycyclopent-2-en-1-one | 7.6-7.8 (d, vinylic H), 6.1-6.3 (br s, OH), 2.6-2.8 (m, allylic H)[2] |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | ~2.4 (m, 2H, CH₂), ~2.0 (m, 2H, CH₂), ~1.8 (s, 3H, CH₃) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Not available in search results |
| 2-Cyclopenten-1-one | 212.7 (C=O), 165.1 (=CH-C=O), 134.5 (=CH), 34.9 (CH₂), 29.9 (CH₂) |
| Cyclopentanone | 220.9 (C=O), 38.2 (C2, C5), 23.2 (C3, C4)[3] |
| 3-Hydroxycyclopent-2-en-1-one | 200–210 (C=O), 150–155 (C-OH), 125–130 (C=C), 30–35 (Allylic C)[2] |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | ~200 (C=O), ~145 (=C-OH), ~120 (=C-CH₃), ~30 (CH₂), ~20 (CH₂), ~10 (CH₃) |
IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3400 (O-H), ~1710 (C=O), ~1640 (C=C) |
| 2-Cyclopenten-1-one | ~1715 (C=O), ~1645 (C=C), ~3050 (=C-H)[4][5] |
| Cyclopentanone | ~1740 (C=O), ~2960 (C-H)[6][7][8] |
| 3-Hydroxycyclopent-2-en-1-one | 3200–3500 (broad, O-H), 1700–1750 (C=O), 1600–1650 (C=C)[2] |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | ~3400 (O-H), ~1700 (C=O), ~1650 (C=C)[9][10] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | 98 (M⁺), key fragments at 70, 55, 42 |
| 2-Cyclopenten-1-one | 82 (M⁺), key fragments at 54, 53, 39, 28[4] |
| Cyclopentanone | 84 (M⁺), key fragments at 56, 42, 41, 28 |
| 3-Hydroxycyclopent-2-en-1-one | 98 (M⁺), loss of H₂O (m/z 80), and fragments at m/z 54, 42[2] |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | 112 (M⁺), key fragments at 84, 69, 55, 43, 41[11] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of the methods used for such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Solid samples are typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol. The spectra are recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the electron energy is commonly set to 70 eV. The samples are introduced directly, or via a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to analysis. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Biological Signaling Pathway
Cyclopentenone-containing compounds, particularly cyclopentenone prostaglandins (cyPGs), are known to play significant roles in biological signaling, especially in inflammatory processes.[12][13][14] They can exert their effects through various mechanisms, including the modulation of transcription factors like NF-κB and activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[15][16] The α,β-unsaturated ketone moiety is a key structural feature for this biological activity.[16]
Caption: Simplified signaling pathway of cyclopentenones in inflammation.
References
- 1. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]
- 2. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]
- 3. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyclopenten-1-one [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanone [webbook.nist.gov]
- 9. 2-Hydroxy-3-methylcyclopent-2-en-1-one, 3-methylcyclopentane-1,2-dione | C12H16O4 | CID 16211403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-3-methylcyclopent-2-enone hydrate | C6H10O3 | CID 45048929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydroxycyclopent-2-en-1-one: Alternative Reagents and Catalysts
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. 2-Hydroxycyclopent-2-en-1-one and its derivatives are valuable building blocks found in numerous natural products and pharmacologically active compounds. This guide provides a comprehensive comparison of various synthetic strategies, focusing on alternative reagents and catalysts that offer advantages in terms of yield, reaction conditions, and stereoselectivity.
Comparative Performance of Synthetic Methodologies
The selection of a synthetic route to this compound or its analogs is a critical decision influenced by factors such as yield, reaction time, temperature, catalyst loading, and the desired stereochemical outcome. The following table summarizes the performance of several prominent methods based on reported experimental data.
| Synthetic Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |
| Morita-Baylis-Hillman | Tributylphosphine or Dimethylphenylphosphine | 2-Cyclopenten-1-one and Formalin | 2-Hydroxymethyl-2-cyclopenten-1-one | 97 | 30 min | Room Temp | High yield, short reaction time, mild conditions.[1] |
| Rearrangement | NaOH or no catalyst | Furfuryl alcohol | 4-Hydroxy-2-cyclopentenone | 80 (isolated derivative) | 1.5 min | 240 | Utilizes a renewable starting material.[2][3] |
| Aldol Condensation | Sodium Hydroxide | Benzil and Acetone | 2-Cyclopenten-1-one derivative | 85 | Not specified | Room Temp | Simple, inexpensive reagents.[4] |
| Interrupted Nazarov Cyclization | Trifluoroacetic Acid | Allenyl vinyl ketones | 5-Hydroxycyclopent-2-enones | Good to excellent | Not specified | Not specified | Access to 5-hydroxy substituted products. |
| Enzymatic Resolution | Penicillin G acylase (immobilized) | Racemic 4-hydroxy-2-cyclopentenone | Enantiomerically pure 4-hydroxy-2-cyclopentenone | 90-92 | Not specified | Not specified | High enantioselectivity (>99% ee).[2] |
| Organocatalytic Stetter Cyclization | N-Heterocyclic Carbene (NHC) | Aldopentose derivatives | Polyhydroxylated cyclopentanones | - | - | - | Access to highly functionalized cyclopentanones from sugars.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for two prominent methods.
Morita-Baylis-Hillman Reaction for 2-Hydroxymethyl-2-cyclopenten-1-one
This procedure is adapted from a practical preparation of 2-hydroxymethyl-2-cyclopenten-1-one.[1]
Materials:
-
2-Cyclopenten-1-one
-
Formalin (37% aqueous solution)
-
Tributylphosphine
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyclopenten-1-one (1.0 mmol) in a mixture of MeOH (2.5 mL) and CHCl₃ (2.5 mL), add formalin (1.2 equiv) and tributylphosphine (10 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-hydroxymethyl-2-cyclopenten-1-one.
Rearrangement of Furfuryl Alcohol to 4-Hydroxy-2-cyclopentenone
This protocol is based on a method utilizing a microreactor for the continuous synthesis of 4-hydroxy-2-cyclopentenone.[2][3]
Materials:
-
Furfuryl alcohol
-
N-Methylpyrrolidinone (NMP)
-
Deionized water
-
Microreactor setup with temperature and pressure control
-
Phenylacetyl chloride (for derivatization)
-
Pyridine
-
Dichloromethane
Procedure:
-
Prepare an aqueous solution of furfuryl alcohol.
-
Add N-methylpyrrolidinone (1 M) as a cosolvent to the furfuryl alcohol solution.
-
Pump the solution through a microreactor at a constant pressure of 200 bar and a temperature of 240°C.
-
Set the residence time to 1.5 minutes.
-
Collect the product stream from the reactor outlet.
-
For isolation and purification, the product can be derivatized. To the aqueous product, add dichloromethane, pyridine, and phenylacetyl chloride.
-
Stir the mixture vigorously.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting O-phenylacetyl derivative by chromatography.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic approaches to obtaining the cyclopentenone core.
Caption: Overview of synthetic pathways to cyclopentenone derivatives.
Logical Workflow for Method Selection
Choosing the optimal synthetic route depends on several factors. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a synthetic method.
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 4. isca.me [isca.me]
- 5. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Hydroxycyclopent-2-en-1-one and Other Enones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of 2-hydroxycyclopent-2-en-1-one and other related α,β-unsaturated ketones (enones). The information presented herein is intended to support research and development efforts in the fields of pharmacology and toxicology by offering a structured overview of available experimental data and methodologies.
Introduction to Enone Cytotoxicity
Enones, characterized by a conjugated ketone and alkene functional group, are a class of compounds known for their biological activity, including cytotoxic effects. This activity is largely attributed to their ability to act as Michael acceptors, readily reacting with nucleophilic groups in cellular macromolecules such as proteins and DNA. This reactivity can disrupt cellular processes and lead to cell death. The specific cytotoxic potency of an enone is influenced by its chemical structure, including the nature and position of substituents on the enone ring.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other enones across various cell lines. It is important to note that the data presented are compiled from different studies. As such, variations in experimental conditions (e.g., cell lines, incubation times, and specific assay protocols) may influence the reported IC50 values. Therefore, a direct comparison of absolute values should be made with caution.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Lymphocytic leukemia, Human epidermoid carcinoma | Not specified | ||
| 2,2´-bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione] (Nostotrebin 6) | Complex substituted cyclopentenedione | Mouse fibroblasts (BALB/c) | 12.15 ± 1.96 | [1] |
Note: Specific IC50 values for this compound were not available in the public domain at the time of this guide's compilation. The provided reference indicates observed cytotoxic effects without quantitative data.
Experimental Protocols
The most common method for assessing the cytotoxicity of enones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test enone compounds in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanistic Insights: Signaling Pathways
The cytotoxicity of enones is often mediated through their interaction with key cellular signaling pathways. Two prominent pathways implicated in enone-induced cell death are the Nrf2-mediated antioxidant response and the intrinsic apoptosis pathway.
Caption: General experimental workflow for assessing enone cytotoxicity using the MTT assay.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophilic compounds like enones can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by enones.
Intrinsic Apoptosis Pathway
Enones can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Caption: Induction of apoptosis by enones via the intrinsic pathway.
Conclusion
The available data suggest that this compound and other enones possess cytotoxic properties. The reactivity of the α,β-unsaturated carbonyl moiety is a key determinant of this activity, which can be modulated by various substituents. The primary mechanisms of enone-induced cytotoxicity involve the induction of oxidative stress, modulation of the Nrf2 signaling pathway, and activation of the intrinsic apoptotic cascade. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and the precise cytotoxic potential of this compound relative to other enones.
References
A Comparative Analysis of 2-Hydroxycyclopent-2-en-1-one and Other Precursors in Flavor Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-hydroxycyclopent-2-en-1-one, specifically its commonly used derivative 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), as a flavor precursor against prominent alternatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and sotolon. The focus is on their roles in generating desirable caramel and maple-like flavor profiles through the Maillard reaction and other related chemical pathways. This document synthesizes available experimental data to offer an objective performance comparison.
Executive Summary
The generation of flavor is a complex process heavily reliant on the specific precursors involved in chemical reactions, most notably the Maillard reaction and Strecker degradation. While 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) is a well-established precursor for caramel and maple notes, other compounds like Furaneol® and sotolon are also potent contributors to these flavor profiles. Sotolon, in particular, exhibits a significantly lower odor threshold, indicating a much higher potency compared to cyclotene. The selection of an optimal precursor is dependent on the desired flavor intensity, the food matrix, and processing conditions.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), and sotolon. It is important to note that a direct head-to-head comparative study under identical conditions was not available in the reviewed literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
Table 1: Flavor Profile and Odor Thresholds
| Flavor Precursor | Common Name | Typical Flavor Profile | Odor Detection Threshold (in water) |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | Cyclotene | Maple, Caramel, Sweet, Bready, Nutty nuances[1][2][3] | ~300 ppb[4] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol® | Caramel, Fruity, Sweet, Strawberry-like[5] | 0.04 ppb[6] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Caramel, Maple, Fenugreek, Curry-like (at high concentrations)[7][8] | 0.01-0.036 µg/L (nasal)[9] |
Table 2: Precursors and Formation Yields (where available)
| Flavor Compound | Primary Precursors | Reaction Conditions | Reported Yield |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) | Reducing sugars (e.g., rhamnose) and amino acids in Maillard reaction.[10] | Thermal processing | Data not available in comparative studies. |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Rhamnose, Fructose, Hexose phosphates; Pentose sugars with glycine or alanine.[11] | Thermal degradation, Maillard reaction (e.g., 90°C for 1 hour at pH 7.0)[11] | Formation confirmed, but specific yield from a standard precursor not detailed for direct comparison. |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | 4-hydroxy-L-isoleucine (HIL) with α-ketoaldehydes (e.g., methylglyoxal).[7] | Phosphate buffer, pH 5, 100°C for 1 hour.[9] | ~64 µg sotolon per mg of HIL (7.4 mol %) with methylglyoxal.[9] |
Experimental Protocols
The following are generalized experimental protocols for the generation and analysis of flavor compounds from their precursors, based on methodologies described in the scientific literature.
Protocol 1: Generation of Flavor Compounds via Maillard Reaction
Objective: To generate flavor compounds from selected precursors under controlled laboratory conditions.
Materials:
-
Flavor precursor (e.g., 2-hydroxy-3-methyl-2-cyclopenten-1-one, 4-hydroxy-L-isoleucine, rhamnose)
-
Amino acid (e.g., glycine, L-alanine)
-
Reducing sugar (if not the primary precursor, e.g., D-xylose)
-
Phosphate buffer (0.2 M, pH adjusted to a relevant value, e.g., 5.0 or 7.0)
-
Reaction vials (sealed, heat-resistant)
-
Heating block or oil bath
Procedure:
-
Prepare a solution of the flavor precursor and the amino acid in the phosphate buffer in a reaction vial. A typical molar ratio might be 1:1, but can be varied.
-
If the primary precursor is not a sugar, add a reducing sugar to the mixture.
-
Seal the vials tightly to prevent the loss of volatile compounds.
-
Heat the reaction mixture at a controlled temperature (e.g., 90°C or 100°C) for a specified duration (e.g., 1 hour).[11]
-
After the reaction time, immediately cool the vials in an ice bath to stop the reaction.
-
The resulting solution contains the generated flavor compounds and is ready for analysis.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile flavor compounds generated.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5ms)
-
Helium (carrier gas)
-
Internal standard (e.g., a deuterated analog of the target compound or a compound with similar chemical properties not present in the sample)
-
Solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Solid-Phase Microextraction (SPME) fibers (for headspace analysis)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Add a known amount of internal standard to the reaction mixture.
-
Extract the flavor compounds using a suitable solvent.
-
Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it to a known volume.
-
-
Sample Preparation (Headspace SPME):
-
Place a known volume of the reaction mixture into a headspace vial.
-
Add the internal standard.
-
Seal the vial and incubate at a specific temperature to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period.
-
-
GC-MS Analysis:
-
Inject the prepared sample (liquid extract or SPME fiber) into the GC-MS.
-
Set the appropriate GC oven temperature program to separate the compounds. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 250°C), and hold.[7]
-
The mass spectrometer will detect and fragment the eluting compounds, providing mass spectra for identification.
-
-
Quantification:
-
Identify the target flavor compounds by their retention times and mass spectra compared to analytical standards.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard and using a calibration curve prepared with known concentrations of the standards.
-
Protocol 3: Sensory Evaluation
Objective: To assess the flavor profile and intensity of the generated compounds.
Materials:
-
Trained sensory panel (typically 8-12 members)
-
Odor-free tasting booths
-
Sample presentation cups with lids
-
Unsalted crackers and water for palate cleansing
-
Sensory evaluation software or scorecards
Procedure:
-
Sample Preparation:
-
Prepare solutions of the generated flavor compounds in a neutral base (e.g., water, sugar solution) at concentrations above their odor thresholds.
-
-
Panel Training:
-
Train the panelists to recognize and rate the intensity of specific flavor attributes (e.g., caramel, maple, sweet, burnt) using reference standards.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Ask panelists to rate the intensity of each flavor attribute on a defined scale (e.g., a 15-cm line scale or a 9-point hedonic scale).
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the flavor profiles of the samples generated from different precursors.
-
Signaling Pathways and Logical Relationships
The formation of these flavor compounds is primarily governed by the Maillard reaction, a complex network of reactions initiated by the condensation of a reducing sugar and an amino compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. acs.org [acs.org]
- 3. Showing Compound 2-Hydroxy-3-methyl-2-cyclopenten-1-one (FDB008103) - FooDB [foodb.ca]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. imreblank.ch [imreblank.ch]
- 8. Burnt Sugar Notes [leffingwell.com]
- 9. imreblank.ch [imreblank.ch]
- 10. ubblab.weebly.com [ubblab.weebly.com]
- 11. imreblank.ch [imreblank.ch]
A Researcher's Guide to Structural Activity Relationship (SAR) Studies of 2-Hydroxycyclopent-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
A crucial aspect of any SAR study is the clear and concise presentation of quantitative data. This allows for the direct comparison of how structural modifications to a lead compound influence its biological activity. The following tables showcase example data from studies on various heterocyclic compounds with anticancer properties, demonstrating how to structure such findings.
Table 1: Cytotoxicity of Thiazole-Hydrazone Conjugates against Human Cancer Cell Lines
| Compound | R Group | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| 5c | 4-Chlorophenyl | 58.13 | >100 |
| 5d | 4-Nitrophenyl | >100 | 57.47 |
| 5f | 2,4-Dichlorophenyl | 60.88 | >100 |
| 5h | 4-Methoxyphenyl | >100 | 55.8 |
Data adapted from a study on thiazole-hydrazone derivatives, illustrating the impact of substituent changes on cytotoxicity.[1]
Table 2: Anticancer Activity of Cyclopentaquinoline Derivatives
| Compound | R1 | R2 | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 6d | H | 4-OCH3 | 7.06 | 11.61 | 6.28 |
| 6f | Cl | 4-OCH3 | 2.31 | 6.83 | 3.67 |
| Doxorubicin | - | - | 4.50 | 4.17 | 5.23 |
This table, based on research into cyclopentaquinoline derivatives, highlights how substitutions on the core structure can lead to potency comparable to or exceeding that of a standard chemotherapeutic agent.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are methodologies for key assays relevant to the evaluation of 2-hydroxycyclopent-2-en-1-one derivatives for anticancer and anti-inflammatory potential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
A method for detecting prostaglandin production (e.g., ELISA or LC-MS)
Procedure:
-
Enzyme Preparation: Prepare a solution of COX-2 enzyme in the reaction buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a set period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., hydrochloric acid).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study.
Caption: Inhibition of the COX-2 signaling pathway by a potential inhibitor.
Caption: A simplified overview of a potential apoptosis-inducing mechanism of action.
Conclusion
The exploration of this compound derivatives as potential therapeutic agents is a promising area of research. A systematic SAR approach, involving the synthesis of a focused library of analogs and their evaluation in relevant biological assays, is essential for identifying compounds with improved potency and selectivity. The data presentation formats, experimental protocols, and visual diagrams provided in this guide offer a foundational framework for researchers to design and execute their own SAR studies, ultimately contributing to the discovery of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydroxycyclopent-2-en-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxycyclopent-2-en-1-one (CAS No. 10493-98-8), a cyclic ketone used in various research applications. Adherence to these procedures is critical for mitigating risks and promoting a culture of safety.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of vapors or dust.[1]
Quantitative Data and Hazard Information
The following table summarizes the key hazard classifications and physical properties of this compound, which inform the necessary disposal precautions.
| Property | Value | Source(s) |
| CAS Number | 10493-98-8 | [1][2] |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1] |
| GHS Pictogram | Warning | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Flash Point | 213.00 °F / 100.50 °C (estimated) | [3] |
| Solubility | Soluble in water (2.76e+004 mg/L @ 25 °C, estimated) | [3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Waste Container: Collect all waste containing this compound, including residues and contaminated labware (e.g., pipette tips, gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Incompatibility: Do not mix this waste with incompatible materials. While specific incompatibility data is limited, as a general rule for ketones, avoid strong oxidizing agents, strong bases, and reducing agents.[4]
-
Segregation: Keep solid and liquid waste streams separate if required by your institution's waste management guidelines.
Step 2: Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage location should be at or near the point of generation and under the control of laboratory personnel.
Step 3: Arranging for Disposal
-
Contact Professionals: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
-
Contaminated Packaging: Dispose of the original product container as unused product through the same hazardous waste stream.[1]
Step 4: Documentation
-
Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2-Hydroxycyclopent-2-en-1-one
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Hydroxycyclopent-2-en-1-one (CAS No. 10493-98-8), including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Safety Data
This compound is a compound that requires careful handling due to its potential health hazards. Safety information from suppliers indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
| Identifier | Value |
| CAS Number | 10493-98-8 |
| Molecular Formula | C5H6O2 |
| GHS Pictogram | GHS07 (Harmful)[1] |
| GHS Signal Word | Warning[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (in a well-ventilated area or fume hood) | - Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat |
| Weighing or operations that may generate dust/aerosols | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Respiratory protection (e.g., N95 respirator or as dictated by a site-specific risk assessment) |
| Spill Cleanup | - Safety goggles and face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron or coveralls- Respiratory protection (as appropriate for the size of the spill) |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures the safety of personnel and the integrity of experiments.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
When transferring the solid, use tools (e.g., spatulas, scoops) that minimize the generation of dust.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused product, contaminated PPE, and spill cleanup debris, should be collected in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Method: The disposal of chemical waste must be conducted through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
